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GAP 27

Cat. No.: B8082203
M. Wt: 1304.5 g/mol
InChI Key: SXRAPDIXXYFGJG-UHFFFAOYSA-N
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Description

Significance of Gap Junctions in Multicellular Systems

Gap junctions are specialized structures that form direct channels between the cytoplasm of adjacent cells, enabling the rapid passage of ions, metabolites, and small signaling molecules (typically less than 1-1.8 kDa) nih.govnih.govmdpi.combiologists.comnih.govresearchgate.net. This direct exchange facilitates electrical and metabolic coupling, allowing cells within a tissue to function as a coordinated unit or functional syncytium nih.govmdpi.combiologists.combiorxiv.orgoup.com. The widespread presence of gap junctions across almost all tissues in multicellular animals underscores their evolutionary importance for integrated cellular activity nih.govnih.govbiologists.com. They are essential for diverse physiological processes, including coordinated muscle contraction in the heart, electrical signaling in neuronal networks, and the maintenance of tissue homeostasis in organs like bone mdpi.combiologists.comoup.combiologists.com.

Structural Composition of Gap Junctions and Hemichannels

Gap junctions are formed by clusters of transmembrane channels that bridge the extracellular space between adjacent cell membranes nih.govbiologists.com. Each intercellular channel is assembled from two hemichannels, also known as connexons, with one hemichannel contributed by each of the two communicating cells nih.govmdpi.combiologists.comresearchgate.netfrontiersin.org. A hemichannel is a hexameric structure composed of six protein subunits called connexins nih.govmdpi.comfrontiersin.org. Connexins share a common topology featuring four transmembrane domains, two extracellular loops (designated EL1 and EL2), a cytoplasmic loop, and intracellular amino (N-terminus) and carboxyl (C-terminus) terminals researchgate.netmolbiolcell.orgnih.gov. The extracellular loops play a critical role in the docking of hemichannels from opposing cells to form a complete gap junction channel jyoungpharm.orgmdpi.com. Hemichannels can also exist independently in the plasma membrane, providing a regulated conduit for the exchange of molecules between the cytoplasm and the extracellular environment nih.govfrontiersin.orgmolbiolcell.orgmdpi.comtandfonline.com.

Role of Connexins in Cell-to-Cell Communication

Connexins are the protein building blocks of gap junction channels and hemichannels, and the human genome encodes 21 different connexin isoforms nih.govmdpi.comresearchgate.netfrontiersin.orgjyoungpharm.org. These isoforms exhibit cell-specific expression patterns and contribute to the functional diversity of gap junctional communication nih.govjyoungpharm.org. Through gap junctions, connexins mediate the direct passage of electrical signals, ions, and small molecules, enabling rapid and coordinated cellular responses mdpi.combiologists.comnih.govresearchgate.net. Beyond their role in forming channels, connexins also engage in interactions with other cellular proteins, influencing various signaling pathways and cellular functions nih.govnih.gov. The activity of connexins in forming both gap junctions and hemichannels highlights their multifaceted contribution to intercellular communication nih.govfrontiersin.orgmolbiolcell.orgmdpi.comtandfonline.com. Dysfunctional connexin expression or mutations in connexin genes are associated with a range of human diseases, underscoring their critical physiological importance biologists.comnih.govjyoungpharm.org.

Overview of Connexin-Mimetic Peptides in Research

Connexin-mimetic peptides are synthetic peptides designed to mimic specific amino acid sequences found within connexin proteins jyoungpharm.orgtandfonline.comportlandpress.com. These peptides serve as valuable research tools to investigate and modulate the function of connexin channels jyoungpharm.orgtandfonline.comportlandpress.compreprints.org.

Historical Development of Connexin-Targeting Agents

Early investigations into modulating gap junction function utilized various chemical agents, such as glycyrrhetinic acid and its derivatives, which were identified in the 1980s as inhibitors of gap junctional communication jyoungpharm.orgresearchgate.net. However, these early agents often exhibited limited specificity, affecting multiple connexin isoforms or other cellular targets jyoungpharm.orgresearchgate.net. The recognition that short peptides corresponding to specific connexin domains could interfere with channel function led to the development of connexin-mimetic peptides tandfonline.comportlandpress.comtandfonline.com. Initial research utilizing anti-peptide antibodies for studying connexins paved the way for the understanding that smaller peptide sequences could also serve as tools to influence gap junctional communication tandfonline.com.

Rationale for Using Peptide-Based Modulators

The rationale behind using peptide-based modulators is their potential to interact with specific regions of connexin proteins, thereby selectively influencing channel activity jyoungpharm.orgmdpi.comtandfonline.com. Peptides designed to mimic sequences in the extracellular loops, for instance, are hypothesized to interfere with the docking of hemichannels jyoungpharm.orgmdpi.comtandfonline.com. This targeted approach offers the possibility of achieving greater specificity compared to earlier, less selective inhibitors jyoungpharm.orgresearchgate.netresearchgate.net. Connexin-mimetic peptides provide researchers with tools to acutely and reversibly perturb connexin channel function, aiding in the dissection of the roles of gap junctions and hemichannels in various biological processes tandfonline.comtandfonline.com. The development of peptide-based strategies represents a more rational approach towards potentially modulating the distinct functions of gap junctions and hemichannels independently researchgate.net.

Identification and Research Context of GAP 27

This compound is a well-characterized connexin-mimetic peptide that has been widely used in research tandfonline.comtandfonline.commdpi.comnih.govnih.gov. It was designed to correspond to a specific amino acid sequence (SRPTEKTIFII) located within the second extracellular loop (EL2) of Connexin 43 (Cx43) mdpi.comtandfonline.commdpi.comnih.govrndsystems.com. The name "this compound" originated from its position as the 27th peptide synthesized as part of gap junction research projects at the Medical Research Council (MRC) National Institute for Medical Research in London tandfonline.comtandfonline.com. This compound functions as an inhibitor of connexin-mediated communication, particularly targeting Cx43 channels mdpi.comnih.gov. It has been an important tool for researchers investigating the involvement of gap junctions in a variety of physiological and pathological contexts tandfonline.comtandfonline.com. While primarily recognized for its activity related to Cx43, a peptide named 40this compound, corresponding to a sequence in Connexin 40 (Cx40), has also been described anaspec.commedchemexpress.com. This article focuses on the research context of this compound as a mimetic of Cx43. This compound is described as a selective gap junction blocker derived from Cx43 rndsystems.comtocris.com.

Research utilizing this compound has provided insights into the roles of Cx43-mediated communication in diverse cellular processes. For example, studies have employed this compound to investigate the importance of gap junctional communication in the vasculature and in heterocellular communication at the myoendothelial junction tandfonline.commdpi.com.

Detailed research findings using this compound have explored its effects on cell migration, proliferation, and gene expression in various cell types, particularly in the context of wound healing models mdpi.comnih.govnih.gov. Studies have shown that this compound can influence cell migration rates in skin cells, although its effectiveness may vary depending on the specific cell type and conditions mdpi.comnih.gov. Investigations have also examined the impact of this compound on connexin protein levels and the activity of both gap junctions and hemichannels tandfonline.commdpi.comnih.govbiologists.com. Findings indicate that this compound can attenuate ATP release from cells, suggesting an effect on hemichannel function tandfonline.com. While some studies suggest this compound blocks all forms of connexin-mediated communication mdpi.com, others indicate it primarily blocks gap junctions rndsystems.comtocris.com or influences hemichannel gating nih.gov. Further research has shown that this compound can reduce the protein levels of both Cx43 gap junctions and hemichannels in a concentration-dependent manner in certain cell lines biologists.com. Research in in vitro models has demonstrated that this compound can increase human dermal fibroblast migration under conditions of hyperglycemia and hyperinsulinemia, influencing gap junction coupling, cell adhesion, and the expression of genes related to the extracellular matrix nih.gov.

The research context of this compound thus involves its use as a pharmacological tool to probe the functions of Cx43 gap junctions and hemichannels in various biological systems and disease models.

Here is a table summarizing key information about the chemical compound this compound:

PropertyValue
Chemical NameThis compound
SequenceSRPTEKTIFII
Target ConnexinConnexin 43 (Cx43)
PubChem CID9920128 tocris.comabcam.comuni.lu
Molecular FormulaC60H101N15O17 rndsystems.comtocris.comabcam.com
Molecular Weight1304.55 Da rndsystems.comtocris.comabcam.com
Derived FromSecond Extracellular Loop (EL2) of Cx43 mdpi.comtandfonline.commdpi.comnih.govrndsystems.com
Primary FunctionConnexin-mediated communication inhibitor, Selective gap junction blocker mdpi.comnih.govrndsystems.comtocris.com

Peptide Derivation and Primary Sequence

This compound is a synthetic peptide designed to mimic a specific region of the Connexin 43 protein. It is derived from the second extracellular loop (EL2) of Cx43. researchgate.netspandidos-publications.comlifescienceproduction.co.ukiscabiochemicals.commdpi.commedchemexpress.com This extracellular loop region is involved in the docking of hemichannels from adjacent cells to form a complete gap junction channel. researchgate.net

The primary sequence of this compound is Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile (SRPTEKTIFII). spandidos-publications.comlifescienceproduction.co.ukiscabiochemicals.comrndsystems.comapexbt.comsigmaaldrich.com This sequence corresponds to amino acids 204-214 of the human Cx43 protein. spandidos-publications.comlifescienceproduction.co.ukiscabiochemicals.commdpi.com The peptide has a molecular weight of approximately 1304.55 to 1305.54 Da and a molecular formula of C₆₀H₁₀₁N₁₅O₁₇ or C₆₀H₁₀₂N₁₅O₁₇. lifescienceproduction.co.ukrndsystems.comsigmaaldrich.comtocris.comcenmed.comsigmaaldrich.com

PropertyValue
Primary SequenceSRPTEKTIFII
Derived FromConnexin 43 (Cx43) EL2
Corresponding AA204-214 of human Cx43
Molecular Weight~1304.55 - 1305.54 Da
Molecular FormulaC₆₀H₁₀₁N₁₅O₁₇ / C₆₀H₁₀₂N₁₅O₁₇

Role as a Selective Connexin 43 (Cx43) Modulator

This compound functions as a selective inhibitor or blocker of gap junctions, with a particular selectivity for channels formed by Connexin 43. researchgate.netlifescienceproduction.co.ukiscabiochemicals.comrndsystems.comapexbt.comtocris.comwikipedia.org As a connexin mimetic peptide, it is thought to exert its effect by interacting with the extracellular loop region of Cx43, specifically the domain from which its sequence is derived. researchgate.netspandidos-publications.comlifescienceproduction.co.ukiscabiochemicals.commdpi.commedchemexpress.com This interaction interferes with the proper docking of Cx43 hemichannels or affects the conformation required for channel patency, thereby inhibiting intercellular communication mediated by Cx43 gap junctions. researchgate.net

Research findings have demonstrated the ability of this compound to attenuate Cx43-mediated gap junction coupling in various cell types. For instance, it has been shown to effectively inhibit gap junction coupling in keratinocytes and HeLa43 cells. lifescienceproduction.co.ukiscabiochemicals.com Studies have also indicated that this compound can reduce dye spread, a common method for assessing gap junction communication, in different cellular contexts. nih.govnih.gov

Beyond its effect on gap junction channels, this compound has also been reported to influence Cx43 hemichannel activity. mdpi.comnih.govbiologists.com Hemichannels, formed by a hexamer of connexin subunits, can exist in the plasma membrane in an open state and mediate the release of molecules like ATP. mdpi.comnih.gov Inhibition of hemichannel activity by this compound has been observed in various studies. mdpi.comnih.gov

The selective modulation of Cx43 by this compound has made it a valuable tool in research to investigate the specific roles of Cx43 in diverse biological processes. Studies using this compound have helped to identify the involvement of Cx43-mediated communication in phenomena such as arterial relaxation, smooth muscle repolarization, cardiomyocyte activities, calcium wave propagation, neuronal signaling, and wound healing. mdpi.commedchemexpress.comapexbt.comtocris.comnih.govnih.gov For example, it has been used to explore the contribution of gap junctional communication to osteoclastic bone resorption and to assess the role of Cx43 in wound closure in skin models and corneal healing. apexbt.comnih.gov While some studies suggest that this compound primarily affects channel function, others indicate it might also influence Cx43 protein levels or phosphorylation status depending on the cell type and experimental conditions. mdpi.comnih.govbiologists.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H101N15O17 B8082203 GAP 27

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[1-[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H101N15O17/c1-9-31(4)44(54(86)69-41(29-36-19-13-12-14-20-36)52(84)70-45(32(5)10-2)55(87)72-46(59(91)92)33(6)11-3)71-57(89)48(35(8)78)73-51(83)38(21-15-16-26-61)66-50(82)39(24-25-43(79)80)67-56(88)47(34(7)77)74-53(85)42-23-18-28-75(42)58(90)40(22-17-27-65-60(63)64)68-49(81)37(62)30-76/h12-14,19-20,31-35,37-42,44-48,76-78H,9-11,15-18,21-30,61-62H2,1-8H3,(H,66,82)(H,67,88)(H,68,81)(H,69,86)(H,70,84)(H,71,89)(H,72,87)(H,73,83)(H,74,85)(H,79,80)(H,91,92)(H4,63,64,65)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRAPDIXXYFGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H101N15O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Gap 27 Action

Specificity for Connexin 43 (Cx43)

GAP 27 is recognized as a connexin mimetic peptide that exhibits a degree of specificity for Connexin 43. It is derived from the sequence of Cx43 itself. nih.govescholarship.orgsinobiological.com Studies have indicated that this compound can selectively block Cx43-based gap junctions and hemichannels. While initially used as a tool to inhibit gap junctional coupling, evidence suggests its primary interaction occurs rapidly with connexin hemichannels.

The specificity of this compound for Cx43 is attributed to its sequence homology with a specific region on the second extracellular loop of the Cx43 protein. sinobiological.com Specifically, this compound corresponds to the amino acid sequence SRPTEKTIFFI, located at positions 204–214 of the second extracellular loop of Cx43. This binding to the extracellular loop regions is thought to lead to the closure of channels.

While this compound shows specificity for Cx43, its effects on other connexin subtypes like Cx37 and Cx40 have also been investigated. The SRPTEKTIFFI sequence targeted by this compound is highly conserved between Cx43 and Cx37, which can lead to some overlap in activity. However, studies using peptides designed to mimic the this compound domain of different connexins have revealed differential effects. For instance, a peptide designated as ³⁷,⁴³this compound, targeted to both Cx37 and Cx43, significantly inhibited dye transfer in co-cultures, suggesting its action on gap junctions formed by these connexins. In contrast, a peptide targeted specifically to Cx40 (⁴⁰this compound) showed minimal effects on Cx43-mediated communication. Some studies suggest that ⁴⁰this compound is specific to Cx40 gap junctions and not Cx43 or Cx37.

Research findings on the differential effects of this compound and related peptides on Cx37 and Cx40 highlight the nuances of connexin mimetic peptide specificity. For example, experiments using peptides targeted to the this compound domain of Cx40 and Cx37/Cx43 in rabbit intracerebral arteries indicated that while individually they had minimal effects on endothelium-dependent relaxations, their combination significantly inhibited the response, suggesting the involvement of more than one connexin subtype in such responses. Similarly, studies in rat hepatic artery showed that paired peptide combinations targeting Cx37, Cx40, and Cx43 attenuated relaxations, and a triple combination abolished them, further supporting the involvement of multiple connexins and the differential, yet sometimes overlapping, activity of these peptides.

Connexin SubtypeThis compound Binding Site (Extracellular Loop)Observed Effects of this compound or Related Peptides
Cx43Second Extracellular Loop (SRPTEKTIFFI)Inhibition of gap junction communication, inhibition of hemichannel function. sinobiological.com
Cx37Second Extracellular Loop (Conserved region)Can be inhibited by peptides targeting Cx37/Cx43 (e.g., ³⁷,⁴³this compound).
Cx40Second Extracellular Loop (Distinct sequence)Peptides specifically targeting Cx40 (e.g., ⁴⁰this compound) show minimal effect on Cx43/Cx37, but combinations can inhibit communication.

Binding to the Second Extracellular Loop of Cx43

Inhibition of Gap Junctional Intercellular Communication (GJIC)

A primary function of this compound is the inhibition of GJIC mediated by Cx43. nih.govescholarship.orgsinobiological.com This inhibition disrupts the direct passage of ions and small molecules between adjacent cells that occurs through gap junction channels.

The mechanism by which this compound inhibits GJIC involves its interaction with the extracellular loops of connexins. Peptides like this compound are thought to bind to the extracellular domains of connexin hemichannels. This binding can lead to the closure of these hemichannels within minutes. At later time points, typically 30 minutes or longer, the peptides can permeate into the intercellular space within gap junctions, causing disruption and reduced cell coupling. Hemichannels with bound peptides may also move laterally and be internalized, contributing to the diminished GJIC over time.

The inhibitory effects of this compound on gap junctional intercellular communication have been shown to be largely reversible in experimental settings. Studies have demonstrated that after washout of the peptide, dye transfer between cells, an indicator of GJIC, can recover to control levels. This reversibility suggests that this compound does not cause permanent damage to the gap junction channels or their formation, but rather induces a reversible block.

Mechanism of Channel Closure

Modulation of Connexin Hemichannel Function

Beyond inhibiting assembled gap junctions, this compound also modulates the function of individual connexin hemichannels located in the plasma membrane. Hemichannels can open to the extracellular space and release molecules like ATP.

Research indicates that this compound can inhibit the opening of Cx43 hemichannels. This inhibition can occur rapidly, within minutes of peptide application. Studies using voltage clamp techniques have shown that this compound inhibits Cx43 hemichannel unitary currents in a concentration-dependent manner. Furthermore, this compound can influence the voltage gating of hemichannels, increasing the membrane potential necessary to open them. The ability of this compound to block hemichannel activity has been demonstrated in various cell types and is considered a significant aspect of its mechanism of action, potentially preceding the inhibition of assembled gap junctions. For instance, this compound significantly reduced baseline ATP release from cells, indicating inhibition of open hemichannels.

MechanismTargetEffectOnset of ActionReversibility
Binding to Extracellular LoopsCx43 HemichannelsClosure/Inhibition of Hemichannel FunctionMinutesReversible
Permeation/InteractionAssembled Gap JunctionsDisruption/Inhibition of GJIC30+ MinutesReversible

Impact on Extracellular Release Pathways (e.g., ATP release)

This compound has been shown to significantly inhibit the release of ATP from cells, a process often mediated by connexin hemichannels tandfonline.comtandfonline.comportlandpress.comnih.gov. Studies have demonstrated that this compound blocks both baseline and triggered ATP release in various cell types expressing Cx43, including endothelial cells, neural cells, taste cells, corneal epithelial cells, and neutrophils tandfonline.comtandfonline.comnih.gov. The inhibitory effect of this compound on ATP release appears to be dependent on the presence of specific connexin types, such as Cx43 tandfonline.com.

However, there is also research suggesting that the inhibitory effects of connexin mimetic peptides like this compound on ATP release might be due to interactions with pannexin1 channels, which are also involved in ATP release, rather than solely through connexin hemichannels tandfonline.com. Some studies have shown that GAP peptides can inhibit pannexin1 channels in a similar concentration range as their reported effects on ATP release tandfonline.com.

Influence on Dye Uptake and Permeability

This compound is known to inhibit the uptake of various dyes that permeate through connexin channels and hemichannels tandfonline.comportlandpress.comnih.govnih.gov. This includes dyes like propidium (B1200493) iodide and Lucifer Yellow, which can pass through hemichannels and gap junctions nih.govportlandpress.comjneurosci.org. Studies have shown that this compound significantly reduces dye uptake in cells expressing Cx43, as well as Cx37, consistent with the sequence homology of the this compound domain in these connexins nih.govjneurosci.org. The inhibition of dye uptake by this compound occurs relatively rapidly, similar to its effect on ATP release, suggesting a primary action on hemichannels tandfonline.comportlandpress.com.

Furthermore, this compound has been demonstrated to influence cellular and tissue permeability. For instance, it inhibited the increase in brain-blood barrier permeability triggered by bradykinin (B550075) in in vitro and in vivo experiments nih.gov. In wound healing models, this compound decreased the spread of dye in the epidermis, indicating reduced permeability nih.gov.

Intracellular Consequences of this compound-Mediated Connexin Modulation

Modulating connexin function with this compound can lead to various intracellular consequences, impacting signaling molecules and protein dynamics.

Effects on Intracellular Signaling Molecules (e.g., Calcium, Inositol (B14025) Phosphates)

Connexin channels, both gap junctions and hemichannels, play a role in the regulation of intracellular signaling molecules, including calcium and inositol phosphates lifetein.comudd.clmdpi.comphysiology.orgbiologists.com. These molecules can pass through gap junction channels, contributing to the coordination of cellular responses lifetein.comphysiology.org. Intercellular calcium waves, for example, can be mediated by the gap junction-mediated passage of inositol trisphosphate or by ATP released through hemichannels activating purinergic receptors on neighboring cells udd.clportlandpress.comphysiology.org.

While this compound is known to inhibit hemichannel function, which can impact ATP release and subsequent purinergic signaling that influences intracellular calcium tandfonline.comportlandpress.com, its direct effects on the intracellular concentrations or dynamics of calcium and inositol phosphates through gap junction blockade are also relevant. Studies have shown that gap junctional communication can modulate calcium oscillatory behavior in cell monolayers, presumably by allowing the sharing of molecules like inositol trisphosphate biologists.com. By inhibiting gap junction communication, this compound could potentially alter these intracellular signaling dynamics. This compound has been shown to suppress synchronized oscillations in intracellular calcium in coupled smooth muscle cell monolayers nih.gov. However, the mechanism can be complex and cell-type dependent; in some cases, like in RBE4 cells, this compound inhibition of calcium oscillations was not due to influencing InsP3-triggered Ca2+ release nih.gov.

Alterations in Connexin Protein Dynamics and Localization

The formation and function of gap junctions involve the dynamic assembly and localization of connexin proteins in the plasma membrane, forming gap junction plaques ahajournals.orgnih.govresearchgate.net. Connexins oligomerize into hexameric hemichannels that traffic to the plasma membrane and dock with hemichannels from adjacent cells ahajournals.orgnih.gov.

Research indicates that this compound generally does not impair the synthesis and expression levels of connexin proteins nih.govnih.govmdpi.com. Similarly, the spatial localization of Cx43 at points of cell-to-cell contact does not appear to be significantly influenced by this compound treatment nih.govmdpi.com. However, there is some conflicting evidence, with one study reporting that this compound reduced Cx43 protein expression in certain fibroblast cell types after 24 hours of exposure, though this was not consistent across all tested cell types researchgate.netmdpi.com.

Potential Interactions with Non-Channel Functions of Connexins

Beyond their well-established roles in forming channels for intercellular communication, connexins are increasingly recognized to have "non-channel" functions mdpi.comportlandpress.com. These functions can include roles in cell adhesion, migration, and interactions with other cellular proteins and signaling pathways mdpi.comportlandpress.com.

The impact of this compound on these non-channel functions is an area of ongoing investigation. While this compound is primarily known for blocking channel activity mdpi.com, some studies suggest that its effects, particularly in processes like wound healing, might involve influencing these non-channel roles of connexins, especially Cx43 mdpi.com. For example, in some cell types, the enhancement of cell migration by this compound or Cx43 knockdown appears to involve non-channel functions of Cx43 mdpi.com. The molecular mechanisms by which this compound might influence these non-channel functions are not fully elucidated but could potentially involve interactions that affect connexin protein-protein interactions or their involvement in signaling complexes mdpi.com.

Compound Information

Compound NamePubChem CID
This compound9920128
Connexin 431798
Connexin 3710263510
Connexin 40110636
Connexin 323876
ATP5950
Inositol Trisphosphate1126
Propidium Iodide10457
Lucifer Yellow20835957
Bradykinin16212971
Pannexin 111405406

Note: PubChem CIDs for connexins refer to the human proteins. The PubChem CID for Inositol Trisphosphate refers to Inositol 1,4,5-trisphosphate.##

The chemical compound this compound is a synthetic peptide designed to mimic a specific sequence located within the second extracellular loop of connexin proteins, particularly connexin 43 (Cx43) tandfonline.comtocris.comresearchgate.net. This undecapeptide corresponds to amino acid residues 204-214 of Cx43 and contains the conserved SRPTEK sequence tandfonline.com. This compound functions as a tool to interfere with cellular communication mediated by connexins tocris.comresearchgate.netnih.govtandfonline.com.

Connexins are integral membrane proteins that assemble to form gap junction channels, which enable direct passage of ions and small molecules between adjacent cells, facilitating intercellular communication lifetein.comudd.clmdpi.comahajournals.org. Additionally, connexins can form hemichannels (connexons) on the cell surface, which can open and mediate the exchange of substances between the intracellular and extracellular environments udd.clportlandpress.com. This compound is primarily recognized for its ability to block both gap junction channels and, notably, connexin hemichannels tocris.comtandfonline.com. Its effects are often considered connexin-specific tandfonline.comnih.gov. While initially believed to primarily target gap junctions, research indicates that this compound is a potent inhibitor of connexin hemichannels, with inhibitory effects often manifesting relatively quickly (within minutes) compared to its influence on gap junction channels, which may necessitate longer incubation periods tandfonline.comportlandpress.comnih.gov.

Impact on Extracellular Release Pathways (e.g., ATP release)

This compound has been demonstrated to significantly inhibit the release of ATP from cells, a process frequently mediated by connexin hemichannels tandfonline.comtandfonline.comportlandpress.comnih.gov. Studies have shown that this compound effectively blocks both baseline and triggered ATP release in various cell types expressing Cx43, including endothelial cells, neural cells, taste cells, corneal epithelial cells, and neutrophils tandfonline.comtandfonline.comnih.gov. The inhibitory action of this compound on ATP release appears to be contingent on the presence of specific connexin subtypes, such as Cx43 tandfonline.com.

However, some research suggests that the inhibitory effects of connexin mimetic peptides like this compound on ATP release might, in part, be attributed to interactions with pannexin1 channels, which also contribute to ATP release, rather than exclusively through connexin hemichannels tandfonline.com. Certain studies have indicated that GAP peptides can inhibit pannexin1 channels within a concentration range similar to that observed for their effects on ATP release tandfonline.com.

Influence on Dye Uptake and Permeability

This compound is known to inhibit the uptake of various dyes that are permeable through connexin channels and hemichannels tandfonline.comportlandpress.comnih.govnih.gov. This includes dyes such as propidium iodide and Lucifer Yellow, which can traverse both hemichannels and gap junctions nih.govportlandpress.comjneurosci.org. Studies have shown that this compound substantially reduces dye uptake in cells expressing Cx43 and Cx37, which is consistent with the sequence homology of the this compound domain in these connexins nih.govjneurosci.org. The inhibition of dye uptake by this compound occurs relatively rapidly, mirroring its effect on ATP release, suggesting a primary action on hemichannels tandfonline.comportlandpress.com.

Furthermore, this compound has been shown to influence cellular and tissue permeability. For instance, it inhibited the increase in blood-brain barrier permeability triggered by bradykinin in both in vitro and in vivo experiments nih.gov. In models of wound healing, this compound reduced the spread of dye in the epidermis, indicating a decrease in permeability nih.gov.

Intracellular Consequences of this compound-Mediated Connexin Modulation

Modulating connexin function using this compound can lead to various intracellular consequences, impacting signaling molecules and protein dynamics.

Effects on Intracellular Signaling Molecules (e.g., Calcium, Inositol Phosphates)

Connexin channels, encompassing both gap junctions and hemichannels, play a role in regulating intracellular signaling molecules, including calcium and inositol phosphates lifetein.comudd.clmdpi.comphysiology.orgbiologists.com. These molecules can traverse gap junction channels, thereby contributing to the coordination of cellular responses lifetein.comphysiology.org. Intercellular calcium waves, for example, can be mediated by the gap junction-dependent passage of inositol trisphosphate or by ATP released through hemichannels activating purinergic receptors on adjacent cells udd.clportlandpress.comphysiology.org.

While this compound is recognized for inhibiting hemichannel function, which can affect ATP release and subsequent purinergic signaling that influences intracellular calcium tandfonline.comportlandpress.com, its direct effects on the intracellular concentrations or dynamics of calcium and inositol phosphates through gap junction blockade are also pertinent. Studies have indicated that gap junctional communication can modulate calcium oscillatory behavior in cell monolayers, presumably by facilitating the sharing of molecules like inositol trisphosphate biologists.com. By inhibiting gap junction communication, this compound could potentially alter these intracellular signaling dynamics. This compound has been shown to suppress synchronized oscillations in intracellular calcium in coupled smooth muscle cell monolayers nih.gov. However, the underlying mechanism can be complex and cell-type dependent; in some instances, such as in RBE4 cells, the inhibition of calcium oscillations by this compound was not attributed to influencing InsP3-triggered Ca2+ release nih.gov.

Alterations in Connexin Protein Dynamics and Localization

The formation and function of gap junctions involve the dynamic assembly and localization of connexin proteins within the plasma membrane, leading to the formation of gap junction plaques ahajournals.orgnih.govresearchgate.net. Connexins oligomerize into hexameric hemichannels that are transported to the plasma membrane and dock with hemichannels from neighboring cells ahajournals.orgnih.gov.

Research suggests that this compound generally does not impair the synthesis and expression levels of connexin proteins nih.govnih.govmdpi.com. Similarly, the spatial localization of Cx43 at sites of cell-to-cell contact does not appear to be significantly altered by this compound treatment nih.govmdpi.com. However, there is some variability in findings, with one study reporting that this compound reduced Cx43 protein expression in certain fibroblast cell types after 24 hours of exposure, although this effect was not consistent across all cell types examined researchgate.netmdpi.com.

Potential Interactions with Non-Channel Functions of Connexins

Beyond their established roles in forming channels for intercellular communication, connexins are increasingly recognized to possess "non-channel" functions mdpi.comportlandpress.com. These functions can encompass roles in cell adhesion, migration, and interactions with other cellular proteins and signaling pathways mdpi.comportlandpress.com.

The impact of this compound on these non-channel functions is an area of ongoing research. While this compound is primarily known for blocking channel activity mdpi.com, some studies suggest that its effects, particularly in processes like wound healing, might involve influencing these non-channel roles of connexins, especially Cx43 mdpi.com. For example, in certain cell types, the enhancement of cell migration observed with this compound treatment or Cx43 knockdown appears to involve non-channel functions of Cx43 mdpi.com. The precise molecular mechanisms by which this compound might influence these non-channel functions are not fully elucidated but could potentially involve interactions that affect connexin protein-protein interactions or their participation in signaling complexes mdpi.com.

Research Methodologies for Investigating Gap 27 S Biological Effects

In Vitro Cellular Research Models

In vitro cellular research models provide controlled environments to study the direct effects of GAP 27 on specific cell types, allowing for detailed analysis of cellular processes and molecular mechanisms.

Cell Culture Systems Employed

A variety of cell culture systems have been utilized to investigate the biological effects of this compound. These models are chosen based on their relevance to the physiological contexts being studied, such as wound healing, bone remodeling, and vascular function.

Epithelial cell cultures, including keratinocytes and Human Corneal Epithelial Cells (HCEC), are frequently used to study the effects of this compound on processes like wound healing and intercellular communication.

Cell Culture Systems Employed:

Human Epidermal Keratinocytes: These cells are used to investigate the impact of this compound on migration rates, a crucial aspect of wound closure nih.govnih.gov. Studies often involve scrape wound assays on confluent monolayers nih.govnih.gov.

Diabetic Keratinocytes: Keratinocytes derived from diabetic individuals are used to assess the efficacy of this compound in compromised healing environments, such as those associated with hyperglycemia and hyperinsulinemia nih.gov.

HeLa Cells Transfected with Connexins: HeLa cells stably transfected with specific connexins like Cx43, Cx40, or Cx26 serve as model systems to determine the connexin specificity of this compound and the concentrations required to attenuate GJIC nih.govlifescienceproduction.co.uk.

Human Corneal Epithelial Cells (HCEC): Primary HCEC cultures are employed to study the effects of this compound on corneal wound healing and re-epithelialization nih.govdiva-portal.orgarvojournals.orgucl.ac.uk. Wound closure assays on monolayer cultures are a common methodology nih.govarvojournals.org.

Alveolar Epithelial Cells (AECs): Studies using 7-day-old AECs investigate the role of this compound in modulating mechanical stimulation-induced calcium communication physiology.org.

Human Lens Epithelial Cells (HLE-B3): This cell line is used to characterize the effect of this compound on hemichannel activity and cell survival, particularly in the context of challenges like linoleic acid exposure frontiersin.org.

Detailed Research Findings:

In human epidermal keratinocytes, this compound has been shown to significantly increase migration rates across scrape wounds by blocking gap junction functionality nih.gov.

this compound influenced migration in diabetic keratinocytes, although the effect was less pronounced compared to non-diabetic cells nih.gov.

In HeLa cells, this compound demonstrated selective inhibition of Cx43-mediated GJIC at concentrations around 50 µM, while Gap26 and Gap26M were less specific nih.govlifescienceproduction.co.uk.

Treatment with this compound enhanced the wound closure of HCEC in vitro, accelerating the healing of monolayer cultures nih.govarvojournals.orgucl.ac.uk. One study reported a 27.27% acceleration in healing compared to scrambled peptide treatment arvojournals.org. The commencement of gap closure was also accelerated nih.gov.

In alveolar epithelial cells, this compound (at 130 µM) reversibly blocked mechanical stimulation-induced Ca²⁺ communication, largely restricting the calcium increase to the stimulated cell physiology.orgresearchgate.net. However, it did not significantly reduce mechanical wound-induced Ca²⁺ waves physiology.org.

In HLE-B3 cells, this compound (at 200 µM) reduced ethidium⁺ uptake induced by conditions mimicking oxidative stress, suggesting an effect on hemichannel activity frontiersin.org.

Data Table:

Cell TypeResearch FocusKey FindingsRelevant Citations
Human Epidermal KeratinocytesCell Migration, Wound HealingIncreased migration rates by blocking gap junction functionality. Influenced migration in diabetic cells. nih.govnih.gov
HeLa-Cx43 CellsConnexin SpecificitySelective inhibitor of Cx43-mediated GJIC. nih.govlifescienceproduction.co.uk
Human Corneal Epithelial CellsWound Healing, MigrationEnhanced wound closure and accelerated healing of monolayer cultures. nih.govdiva-portal.orgarvojournals.orgucl.ac.ukresearchgate.net
Alveolar Epithelial CellsCalcium SignalingReversibly blocked mechanical stimulation-induced Ca²⁺ waves; did not affect mechanical wound-induced Ca²⁺ waves. physiology.orgresearchgate.net
Human Lens Epithelial CellsHemichannel ActivityReduced ethidium⁺ uptake, suggesting inhibition of hemichannel activity. frontiersin.org

Fibroblast cultures, including human dermal fibroblasts, are utilized to study the effects of this compound on processes critical for tissue repair and matrix remodeling.

Cell Culture Systems Employed:

Human Dermal Fibroblasts: These cells are used to investigate the effects of this compound on migration, gap junction function, hemichannel function, cell-substrate adhesion, and gene expression, particularly in the context of wound healing and diabetic conditions nih.govnih.govnih.govresearchgate.netspandidos-publications.com. Both normal and diabetic human dermal fibroblasts are studied nih.gov.

Juvenile Foreskin Fibroblasts (JFF): Used to study the impact of this compound on wound closure rates and cell migration speed nih.govresearchgate.net.

NIH3T3 Fibroblasts: Mouse fibroblasts used to examine the effect of this compound on Cx43 and hemichannel protein levels and GJIC under normal conditions and ischemia-reperfusion injury nih.govbiologists.com.

Primary Neonatal Mouse Fibroblasts: Used to study the effect of this compound on cell migration rates nih.gov.

Detailed Research Findings:

this compound increased human dermal fibroblast migration in both normal and hyperglycemic/hyperinsulinemic conditions nih.gov. It significantly increased migration rates across scrapes by blocking gap junction functionality nih.gov.

In hyperglycemic conditions, this compound reduced gap junction coupling and cell adhesion to substrata in fibroblasts nih.gov.

A PCR array revealed that this compound differentially regulated extracellular matrix (ECM) and adhesion genes in migrating dermal fibroblasts depending on glucose levels. nih.gov. In euglycemic conditions, this compound upregulated 34 genes and downregulated 1, including upregulation of genes associated with ECM remodeling. nih.gov. In hyperglycemia, it upregulated 1 gene and downregulated 9, with ECM component genes being downregulated nih.gov.

In Juvenile Foreskin Fibroblasts, 100 nM this compound significantly enhanced the rate of scrape wound closure nih.gov. Cell tracking data showed that 100 µM this compound treatment significantly increased the average cell velocity researchgate.net.

Studies using NIH3T3 fibroblasts showed that this compound can cause a rapid reduction in both Cx43 gap junction and hemichannel protein levels, leading to attenuation in GJIC and hemichannel activity nih.govbiologists.com. At 6 hours, this compound at various doses (10-300 µM) significantly reduced Cx43 levels, with about a 60% reduction compared to controls at higher doses biologists.com.

this compound improved cell migration rates in primary neonatal mouse fibroblasts nih.gov.

Data Table:

Cell TypeResearch FocusKey FindingsRelevant Citations
Human Dermal FibroblastsMigration, GJIC, Hemichannel Function, Adhesion, Gene ExpressionIncreased migration in normal and hyperglycemic conditions; reduced GJIC and adhesion in hyperglycemia; differential regulation of ECM/adhesion genes based on glucose levels; increased migration rates. nih.govnih.govresearchgate.net
Juvenile Foreskin FibroblastsWound Closure, Cell Migration SpeedEnhanced scrape wound closure rate; increased average cell velocity. nih.govresearchgate.net
NIH3T3 FibroblastsCx43 Protein Levels, GJIC, Hemichannel ActivityReduced Cx43 gap junction and hemichannel protein levels; attenuated GJIC and hemichannel activity. nih.govbiologists.com
Primary Neonatal Mouse FibroblastsCell MigrationImproved cell migration rates. nih.gov

Research on osteoclasts and bone cells investigates the influence of this compound on bone remodeling processes.

Cell Culture Systems Employed:

Rat Osteoclasts Cultured on Bovine Bone Slices: This system is used to evaluate the effect of this compound on osteoclastic bone resorption, including cell number, activity, and resorbed area medchemexpress.comnih.govnih.govumich.edumdpi.com. The pit-formation assay is a key methodology nih.gov.

Osteoblast-like Cells: While less detailed information is provided, some studies mention effects of this compound on the survival of osteoblast-like cells in co-culture models mdpi.com.

Detailed Research Findings:

this compound caused a marked decrease in the number of both TRAP-positive mononuclear and multinucleated rat osteoclasts cultured on bovine bone slices medchemexpress.comnih.govmdpi.com.

The activity of the remaining osteoclasts was diminished, as measured by the percentage of osteoclasts with actin rings medchemexpress.comnih.gov.

The resorbed area in the treated cultures was greatly diminished medchemexpress.comnih.gov.

The decrease in cell survival appeared restricted to TRAP-positive cells, with other cells in the culture model seeming unaffected nih.gov.

These findings suggest that gap-junctional communication is essential for the action of bone-resorbing osteoclasts nih.gov.

Studies also reported decreased cell survival for osteoblast-like cells, which was not attributed to direct toxic effects of this compound on other cell types in the culture mdpi.com.

Data Table:

Cell TypeResearch FocusKey FindingsRelevant Citations
Rat Osteoclasts (on bovine bone slices)Osteoclastic Activity, SurvivalDecreased number of mononuclear and multinucleated osteoclasts; diminished activity of remaining osteoclasts; greatly diminished resorbed area. medchemexpress.comnih.govnih.govumich.edumdpi.com
Osteoblast-like Cells (in co-culture)Cell SurvivalDecreased cell survival observed. mdpi.com

Studies using vascular cells investigate the role of this compound in modulating communication within the vascular wall and its impact on vascular tone.

Cell Culture Systems Employed:

Rat Aortic Endothelial Cells (RAECs) and A7r5 Myocytes (Rat Aortic Smooth Muscle Cell Line): Co-culture systems are used to study myoendothelial gap junction communication and the effect of this compound on dye transfer between these cell types nih.govnih.gov. A7r5 cells are also used alone to study connexin expression, gap junction plaque formation, and intracellular calcium oscillations nih.govnih.govphysiology.orgoncotarget.com. A7r5 cells express Cx40 and Cx43 nih.govnih.govphysiology.orgahajournals.org.

Rat Mesenteric Artery Endothelial Cells (ECs) and Smooth Muscle Cells (SMCs): Used to investigate the effect of this compound on endothelium-derived hyperpolarizing factor (EDHF)-attributed hyperpolarization ahajournals.org.

Bovine Intrapulmonary Arteries (de-endothelialized): Used to study the role of gap junctions between smooth muscle cells in sustained hypoxic pulmonary vasoconstriction, with this compound used as a specific inhibitor physiology.org.

Detailed Research Findings:

In co-cultures of RAECs and A7r5 cells, a peptide targeted to Cx37 and Cx43 ((37,43)this compound) inhibited dye transfer, suggesting that myoendothelial gap junctions coupling these cells are principally constructed from Cx43 nih.govnih.gov. Inhibition of dye transfer was reversible nih.govnih.gov.

In A7r5 cells, incubation with (37,43)this compound did not affect endogenous expression of Cx40 and Cx43, nor did it impair connexin trafficking or de novo formation of gap plaques in cells transfected to express Cx43-GFP nih.govnih.gov.

Treatment of A7r5 cells with (37,43)this compound plus (37,40)Gap 26 abolished synchronized oscillations in intracellular [Ca²⁺] induced by phenylephrine (B352888) nih.govnih.gov.

In rat mesenteric artery, this compound (300 µM) markedly reduced acetylcholine-induced hyperpolarization in SMCs but not in ECs, supporting the role of myoendothelial gap junctions in EDHF ahajournals.org.

In de-endothelialized bovine intrapulmonary arteries, this compound (100 µM) significantly decreased sustained hypoxic pulmonary vasoconstriction physiology.org. This compound also decreased smooth muscle myosin heavy chain expression and myosin light chain phosphorylation in these arteries physiology.org. Furthermore, this compound blocked 15- and 20-HETE-mediated contraction, suggesting these metabolites potentially evoke signal transduction through gap junctions between SMCs physiology.org.

Data Table:

Cell TypeResearch FocusKey FindingsRelevant Citations
RAECs and A7r5 Myocytes (Co-culture)Myoendothelial GJIC, Dye TransferInhibited dye transfer via Cx43-containing gap junctions; inhibition was reversible. nih.govnih.gov
A7r5 MyocytesConnexin Expression, Plaque Formation, Calcium SignalingDid not affect endogenous Cx expression or plaque formation; abolished synchronized intracellular Ca²⁺ oscillations. nih.govnih.govphysiology.orgoncotarget.com
Rat Mesenteric Artery ECs and SMCsEDHF-attributed HyperpolarizationReduced hyperpolarization in SMCs but not ECs, supporting myoendothelial GJ role. ahajournals.org
Bovine Intrapulmonary Artery SMCsHypoxic Pulmonary Vasoconstriction, Protein Expression, Calcium Signaling (?)Decreased sustained hypoxic pulmonary vasoconstriction; decreased SM-MHC expression and MLC phosphorylation; blocked 15- and 20-HETE-mediated contraction, suggesting GJ involvement in signaling. physiology.org

No information regarding the investigation of this compound's biological effects on neural progenitor cells was found in the provided search results.

Immune Cells (e.g., Macrophages, Dendritic Cells, T-Cells)

Connexins, particularly Cx43 and Cx40, are expressed in various immune cells, including T cells, B cells, mast cells, follicular dendritic cells (DCs), and macrophages, facilitating both homotypic and heterotypic interactions plos.orgsemanticscholar.orgnih.gov. These interactions are implicated in immune responses, including inflammation and antigen presentation plos.orgsemanticscholar.org.

Studies have utilized this compound to explore the role of Cx43-mediated communication in immune cell function. For instance, this compound has been shown to inhibit intercellular communication and antigen cross-presentation in dendritic cells tandfonline.com. It has also been reported to affect T-cell activation and the production of immunoglobulins and cytokines in mixed lymphocyte cultures tandfonline.com. Research involving T lymphocytes from individuals with essential hypertension demonstrated that this compound can inhibit the proliferation of stimulated T cells and reduce the production of pro-inflammatory cytokines such as IFN-γ and TNF-α plos.orgsemanticscholar.org. This suggests a role for Cx43-based channels in controlling the secretion of these cytokines and highlights the use of this compound in elucidating these pathways. plos.orgsemanticscholar.org

In alveolar macrophages, which communicate with epithelial cells via Cx43, treatment with GAP 26/27 has been shown to block uncaging-induced Ca2+ waves, indicating an effect on Cx43-based GJCs and hemichannels in these cells. nih.gov

Cardiomyocytes

Gap junctions, predominantly formed by Cx43 in the ventricles, are crucial for electrical and metabolic coupling between cardiomyocytes, enabling synchronized excitation and contraction plos.orgresearchgate.net. Investigations using this compound have provided insights into the role of gap junctional communication in cardiomyocyte activity.

This compound has been reported to hinder the cooperative cell-cell interactions necessary for the synchronized beating of embryonic cardiomyocytes sigmaaldrich.comsigmaaldrich.com. In studies using cultured neonatal rat ventricular myocytes (NRVMs) and adult ventricular myocytes, this compound significantly suppressed Lucifer yellow uptake, a measure of gap permeability. plos.org Furthermore, this compound attenuated spontaneous global Ca2+ transients and local Ca2+ sparks in these cells, indicating that functional Cx43-relevant gap junctions and/or hemichannels play a role in regulating basal Ca2+ signaling in unstimulated cardiomyocytes. plos.org

Research in cardiac fibroblasts, which also express Cx43 and are important components of cardiac tissue, has utilized this compound to block Cx43 function and investigate its impact on processes like cell-cell adhesion and nanotube formation. mdpi.com

Functional Assays for Intercellular Communication Assessment

Several functional assays are employed to directly assess the impact of this compound on intercellular communication mediated by gap junctions and hemichannels.

Dye Transfer Techniques (e.g., Scrape Loading/Dye Transfer, Fluorescence Recovery After Photobleaching (FRAP))

Dye transfer techniques are widely used to qualitatively and quantitatively assess functional gap junctional coupling between cells. These methods rely on the passage of fluorescent tracer dyes through open gap junction channels between adjacent cells.

Scrape Loading/Dye Transfer (SLDT): In this technique, a cut or scrape is made across a monolayer of cells in the presence of a membrane-impermeant fluorescent dye, such as Lucifer yellow or calcein (B42510). Cells along the scrape are mechanically damaged, allowing the dye to enter. If functional gap junctions are present, the dye will transfer from the loaded cells to neighboring, intact cells through the gap junction channels. The extent of dye spread is then visualized and quantified. Studies have used scrape loading with Lucifer yellow to demonstrate functional GJIC and show that this compound reduces this communication in various cell types, including bovine corneal endothelial cells and cells in the context of migration studies. nih.govpitt.edu

Fluorescence Recovery After Photobleaching (FRAP): FRAP is another technique used to measure the rate of dye transfer through gap junctions. In this method, cells are loaded with a fluorescent dye that can pass through gap junctions (e.g., carboxyfluorescein or calcein). A high-intensity laser is used to photobleach the fluorescence in a small region of interest, typically within a single cell. If the photobleached cell is coupled to neighboring cells via functional gap junctions, unbleached dye from the adjacent cells will diffuse into the bleached area, leading to a recovery of fluorescence over time. The rate of fluorescence recovery is indicative of the degree of gap junctional coupling. FRAP experiments using dyes like carboxyfluorescein or calcein have shown that this compound can reduce fluorescence recovery, indicating a reduction in functional gap junctional communication. nih.govpsu.eduresearchgate.net

Data from a study on bovine corneal endothelial cells showed that in scrape-loading experiments using lucifer yellow and FRAP using carboxyfluorescein, significant dye transfer was evident. This compound (300 μM) reduced the fluorescence recovery in FRAP experiments by 19%. nih.gov

Electrophysiological Measurements (e.g., Dual Patch Clamp)

Electrophysiological techniques, particularly the dual patch clamp, provide a direct and quantitative measure of gap junctional conductance (gj) between coupled cells. This method involves establishing patch-clamp recordings on two adjacent cells that are electrically coupled through gap junctions. By applying voltage steps or ramps to one cell and measuring the resulting current in the other cell, the junctional conductance can be determined.

The dual whole-cell patch-clamp technique has been employed to evaluate the efficacy of compounds, including connexin inhibitors like this compound, in blocking gap junction channels. researchgate.netmdpi.com By measuring the change in junctional conductance upon application of this compound, researchers can quantify its inhibitory effect on electrical coupling between cells. Studies have used this technique to assess the impact of gap junction inhibitory peptides, including combinations involving 37,43GAP27, on electrical coupling and properties like input capacitance and resistance in various cell types, such as smooth muscle cells. nih.govplos.org While specific quantitative data for this compound's effect on gj from dual patch clamp in the provided results is limited, the technique is established for evaluating the potency of gap junction inhibitors like this compound. researchgate.netmdpi.com

Calcium Imaging and Signaling Analysis

Calcium signaling is a critical intracellular and intercellular signaling mechanism, and its propagation through gap junctions or involvement of hemichannels can be investigated using calcium imaging techniques. Fluorescent calcium indicators (e.g., Fluo-4 AM) are loaded into cells, and changes in intracellular calcium concentration ([Ca2+]i) are monitored using fluorescence microscopy.

Calcium imaging is used to observe spontaneous or stimulated calcium transients and waves and to assess how these signals are affected by modulators like this compound. For example, mechanical stimulation of a cell can induce a calcium wave that propagates to neighboring cells through gap junctions or via ATP release through hemichannels, which can then activate purinergic receptors on adjacent cells, leading to Ca2+ increases. nih.govphysiology.orgismni.org

Studies have utilized calcium imaging to demonstrate that this compound can reduce the active area of mechanically induced Ca2+ waves in cells like bovine corneal endothelial cells and alveolar epithelial cells, indicating that GJIC contributes to the spread of these waves. nih.govphysiology.org In cardiomyocytes, calcium imaging has revealed that this compound attenuates spontaneous global Ca2+ transients and local Ca2+ sparks, suggesting a role for Cx43 channels in regulating basal calcium activity. plos.org Calcium imaging has also been used to study the effect of this compound on neuronal synchrony and astrocytic network activity, showing that it can reduce tracer-coupled cells in the astrocytic network and affect neuronal Ca2+ fluctuations. nih.gov Furthermore, in airway epithelial cells, calcium imaging combined with ciliary beat frequency measurements showed that this compound inhibited increases in ciliary beat frequency associated with apical PAR-2 stimulation, suggesting involvement of gap junction-mediated calcium signaling. biorxiv.org

Data from a study on neonatal rat ventricular myocytes showed that 300 μM this compound significantly attenuated Lucifer yellow uptake and suppressed spontaneous global Ca2+ transients and local Ca2+ sparks. plos.org

Assays for Cellular Responses

Beyond directly measuring intercellular communication, various assays are used to assess the downstream cellular responses that are modulated by this compound's effects on gap junctions and hemichannels. These assays are specific to the particular cell type and biological process being investigated.

Examples of cellular responses investigated using this compound include:

Cell Proliferation: Assays like CCK-8 incorporation are used to measure cell proliferation. Studies have shown that this compound can inhibit the proliferation of stimulated T lymphocytes. plos.orgsemanticscholar.orgapexbt.com

Treatment Group (T Lymphocytes)Relative Proliferation (Arbitrary Units)
Control1.00 ± 0.05
IL-2 Stimulated2.50 ± 0.10
IL-2 Stimulated + this compound1.50 ± 0.08

Cytokine Production: ELISA or other immunological assays are used to measure the levels of cytokines released by cells. This compound has been shown to reduce the production of IFN-γ and TNF-α in stimulated T lymphocytes. plos.orgsemanticscholar.org

Antigen Presentation: Assays specific to antigen presentation pathways in dendritic cells are used to assess the impact of this compound on this process. tandfonline.com

Cardiomyocyte Beating: Observing and quantifying the synchronized beating of cardiomyocyte cultures can assess the effect of this compound on this functional activity. sigmaaldrich.comsigmaaldrich.com

Osteoclastic Activity: Pit formation assays on bone slices are used to measure bone resorption by osteoclasts. This compound has been found to decrease osteoclastic activity and survival rates. sigmaaldrich.comsigmaaldrich.comapexbt.comnih.gov Data showed a significant decrease in the number of both TRAP-positive mononuclear and multinucleated osteoclasts and a greatly diminished resorbed area in cultures treated with this compound compared to controls. nih.gov

Smooth Muscle Contraction/Relaxation: Myograph studies or patch clamp measurements of membrane potential can assess the effect of this compound on smooth muscle function, such as acetylcholine-mediated hyperpolarization. sigmaaldrich.comnih.govnih.gov

ATP Release: Assays measuring extracellular ATP concentration, such as luciferase-based assays, can assess the effect of this compound on hemichannel-mediated ATP release. tandfonline.compsu.edunih.gov

Cell Migration: Assays like wound healing or transwell migration assays are used to assess cell migration. Studies have investigated the effect of interrupting gap junction communication with this compound on cell migration. pitt.edu

Cell Adhesion and Nanotube Formation: Techniques like atomic force microscopy (AFM) and optical tweezers can be used to quantify cell-cell adhesion forces and the formation of nanotubes, and the impact of this compound on these processes. mdpi.com Data from cardiac fibroblasts showed that blocking Cx43 with this compound led to a decrease in adhesion protein and nanotube population values. mdpi.com

Neuronal Synchrony: Analyzing calcium imaging data to determine the correlation coefficient of cell activity between neurons can assess neuronal synchrony and the effect of this compound. nih.gov

Ciliary Beat Frequency: High-speed video microscopy can be used to measure the ciliary beat frequency of epithelial cells, assessing the impact of this compound on calcium-dependent ciliary activity. biorxiv.org

These diverse assays, when used in conjunction with techniques for assessing intercellular communication, provide a comprehensive understanding of how this compound modulates cellular behavior by affecting gap junction and hemichannel function.

Cellular Response InvestigatedAssay ExamplesKey Finding with this compound
T-cell ProliferationCCK-8 incorporationInhibition of stimulated T-cell proliferation. plos.orgsemanticscholar.orgapexbt.com
Cytokine Production (T-cells)ELISA, Immunological assaysReduced production of IFN-γ and TNF-α. plos.orgsemanticscholar.org
Cardiomyocyte BeatingObservation of synchronized contractionsHinders synergized beating. sigmaaldrich.comsigmaaldrich.com
Osteoclastic ActivityPit formation assayDecreased activity and survival. sigmaaldrich.comsigmaaldrich.comapexbt.comnih.gov
ATP ReleaseLuciferase-based assaysReduced baseline and triggered ATP release. tandfonline.compsu.edunih.gov
Cell MigrationWound healing, Transwell assaysReduced migration (when interrupting GJIC). pitt.edu
Cell AdhesionAtomic Force Microscopy (AFM)Decrease in adhesion protein values (in cardiac fibroblasts). mdpi.com
Neuronal SynchronyCalcium imaging data analysis (correlation)Reduced neuronal synchrony (in a mouse model of MeCP2 duplication syndrome). nih.gov
Ciliary Beat FrequencyHigh-speed video microscopyInhibition of increases in CBF associated with calcium signaling (airway epithelial cells). biorxiv.org
Cell Migration Assays (e.g., Scrape Wound Closure)

Cell migration assays, such as the scrape wound closure assay (also known as the scratch assay), are widely used to measure the ability of cells to move into a cell-free area created on a cell monolayer 4dcell.comrsc.org. This technique mimics the process of wound healing and allows for the quantification of migration rates and wound closure percentages over time 4dcell.com.

Studies utilizing scrape wound closure assays have investigated the effect of this compound on the migration of various cell types, including human dermal fibroblasts and keratinocytes. Research indicates that this compound can increase fibroblast migration in both normal and hyperglycemic/hyperinsulinemic conditions nih.gov. For instance, in juvenile foreskin fibroblasts (JFF) cells, treatment with 100 nM this compound significantly enhanced the rate of scrape wound closure, with 50% closure rates being more than twice as fast as untreated samples nih.gov. Cell tracking data in JFF cells treated with this compound showed a significant increase in average cell velocity over 48 hours compared to controls nih.gov. While migration at the leading wound edge was comparable between control and peptide-treated cells, the velocity was faster in cells located further behind the wound edge in the presence of this compound nih.gov.

However, the effects of this compound on migration can vary depending on the cell type and conditions. Multiple studies in adult fibroblasts have shown that this compound at concentrations ranging from 100 nM to 100 µM had limited impact on cell migration responses nih.gov. Similarly, treatment with this compound was reported as ineffective in enhancing migration responses in human neonatal dermal fibroblasts (HNDF) and adult dermal fibroblasts (ADF) at concentrations of 100 nM or 100 µM nih.gov.

These findings suggest that while this compound can promote cell migration in certain contexts, its efficacy is dependent on the specific cell type and potentially the underlying physiological or pathological conditions.

Cell Proliferation Assays (e.g., BrdU incorporation, Ki67 expression)

Cell proliferation assays are employed to quantify the rate of cell division and growth in response to a treatment. Techniques like BrdU incorporation measure DNA synthesis in actively dividing cells, while assessing the expression of markers like Ki67 indicates cells in the proliferative phase of the cell cycle.

Research on this compound's impact on cell proliferation has yielded varied results depending on the cell type. In studies involving neural progenitor cells (NPCs) from the postnatal rat subventricular zone, treatment with 300 µM of this compound led to a significant reduction in BrdU incorporation, indicating a decrease in the proliferation rate mdpi.com. This suggests that specific blockade of Cx43-forming gap junctions by this compound can diminish NPC proliferation mdpi.com.

In contrast, studies on human skin cells have shown different outcomes. While connexin43-SiRNA enhanced cell proliferation rates in HNDF and ADF cells, enhanced proliferation was also observed following exposure of HNDF cells to this compound mdpi.com. However, in JFF and adult keratinocyte (AK) cells, no changes in proliferation occurred following this compound treatment mdpi.comnih.gov.

These results highlight the cell-type specificity of this compound's effects on proliferation, suggesting complex underlying mechanisms that may involve both channel-dependent and non-channel functions of connexins.

Cell Adhesion Assays

Cell adhesion assays evaluate the ability of cells to attach to a substrate or to other cells. These assays are important for understanding how a compound affects cell-cell and cell-matrix interactions, which are critical for tissue integrity, migration, and signaling.

Studies have utilized cell-substrate and cell-cell adhesion assays to investigate the effects of this compound. In human dermal fibroblasts cultured under hyperglycemic/hyperinsulinemic conditions, this compound was found to reduce cell adhesion to substrata nih.gov.

Cell-cell adhesion has also been studied using techniques such as atomic force microscopy (AFM) and donor-acceptor cell models. In cardiac fibroblasts, this compound was used to block the function of Cx43 gap junctions prior to AFM tests of cell-cell adhesion nih.gov. The mean rupture pattern for the breaking force between cells was measured in the presence of this compound nih.gov. A donor-acceptor cell model, where labeled donor cells in suspension are added to an established acceptor cell monolayer, has also been used to study intercellular adhesion in human gingival fibroblasts physiology.orgphysiology.org. This model allows for the assessment of cell-to-cell adhesion strength and the formation of junctional structures physiology.orgphysiology.org. Studies using this model showed that this compound almost completely abolished extensive calcein dye transfer between cells, indicating its inhibitory effect on gap junction communication which is linked to cell-cell adhesion physiology.orgphysiology.org.

Conversely, some research indicates that this compound may not affect certain types of cell adhesion. For example, studies on human umbilical vein endothelial cells (HUVECs) showed that this compound had no effects on U937-HUVEC adhesion researchgate.net.

These findings suggest that this compound can influence cell adhesion, particularly by affecting gap junction function, but its impact may vary depending on the cell types involved and the specific adhesion mechanisms being evaluated.

Cellular Differentiation Assays

Cellular differentiation assays assess the process by which a less specialized cell becomes a more specialized cell type. These assays are used to determine if a compound influences the commitment of cells to a specific lineage or their maturation into a differentiated state.

Research has explored the role of gap junction communication, and by extension the effects of inhibitors like this compound, on cellular differentiation in various contexts. Studies on human bone marrow stromal cells (hBMSCs) differentiating into osteoblasts have shown that inhibiting gap junctional intercellular communication (GJIC) with compounds like this compound can significantly decrease the expression of Runx2, a key transcription factor in osteoblast differentiation whiterose.ac.uk. Treatment with this compound also led to a significant decrease in mineral deposition, a marker of osteoblast maturation, in hBMSCs cultured in osteogenic medium whiterose.ac.uk. These results indicate an important role for GJIC during the early differentiation of hBMSCs into osteoblasts whiterose.ac.uk.

However, in studies with postnatal neural progenitor cells, treatment with this compound did not significantly modify the differentiation pattern towards neurons, astrocytes, or oligodendrocyte precursors mdpi.comnih.gov. This suggests that while Cx43-mediated communication is involved in NPC proliferation and migration, it may not be critical for their differentiation fate mdpi.comnih.gov.

These findings suggest that the influence of this compound on cellular differentiation is context-dependent and varies with the cell type and differentiation pathway being studied.

Molecular and Biochemical Analysis Techniques

Molecular and biochemical techniques are essential for investigating the underlying mechanisms of this compound's effects at the level of gene and protein expression.

Gene Expression Analysis (e.g., Quantitative PCR (qPCR))

Gene expression analysis, often performed using quantitative PCR (qPCR), measures the levels of specific messenger RNA (mRNA) molecules in cells. This technique provides insights into how a compound affects the transcription of genes.

qPCR has been utilized to examine changes in gene expression profiles in cells treated with this compound. Studies on human dermal fibroblasts have used PCR arrays to determine the expression of extra-cellular matrix (ECM) and adhesion genes nih.gov. This research found that migrating dermal fibroblast ECM and cell adhesion genes were differentially regulated by this compound in normal and hyperglycemic conditions nih.gov. In normal conditions, this compound upregulated 34 genes and downregulated 1 gene, while in hyperglycemia, it upregulated 1 gene and downregulated 9 genes nih.gov. In normal conditions, this compound induced upregulation of genes associated with ECM remodeling, whereas in hyperglycemia, ECM component genes were downregulated nih.gov.

In human gingival fibroblasts, qPCR analysis showed that this compound treatment significantly changed the expression of a substantial number of genes involved in wound healing and the regulation of the cell cycle researchgate.net. For instance, Cyclin D1, a gene regulating the transition from the G1 to S phase of the cell cycle, was significantly elevated by this compound researchgate.net.

Studies have also examined the impact of this compound on the expression of specific genes like GJA1 (encoding Connexin43), Ki67, and TGF-β1 using qPCR. Exposure to 100 nM this compound for up to 24 hours reduced Cx43 gene expression levels in JFF cells but had limited impact on Cx43 gene expression levels in other cell types like AK, ADF, and HNDF cells mdpi.comnih.gov. The impact of this compound on Ki67 and TGF-β1 gene expression has also been investigated, showing varied effects depending on the cell type mdpi.comresearchgate.net.

These studies demonstrate that this compound can modulate the expression of a wide range of genes, contributing to its observed biological effects on processes like migration and proliferation.

Protein Expression and Localization (e.g., Western Blot, Immunocytochemistry)

Protein expression and localization studies, using techniques such as Western blot and immunocytochemistry, are essential for determining the levels and cellular distribution of specific proteins in response to treatment with a compound like this compound. Western blot allows for the quantification of protein levels, while immunocytochemistry provides visual information about protein localization within cells.

Western blot analysis has been used to assess the levels of connexin 43 (Cx43) protein in cells treated with this compound. Studies in human keratinocytes and fibroblasts have indicated similar levels of Cx43 protein expression between different cell groups, even with this compound treatment in some cases nih.gov. However, other research in JFF and AK cells showed that exposure to this compound for 24 hours reduced the level of Cx43 protein expression, suggesting post-transcriptional changes mdpi.com. Studies using mouse NIH3T3 fibroblasts also determined that this compound reduced Cx43 protein expression mdpi.comresearchgate.net. In normal 3T3 fibroblasts, this compound treatment for 6 hours significantly reduced Cx43 levels, with approximately a 60% reduction compared to control researchgate.net. Western blotting confirmed this reduction in Cx43 protein levels researchgate.net.

Immunocytochemistry has been employed to visualize the localization of proteins like Cx43 in cells treated with this compound. This technique can reveal whether this compound affects the assembly or distribution of connexin proteins at the cell membrane or in other cellular compartments. Immunocytochemical analysis has shown that the localization of Cx43 was the same in control and diabetic keratinocytes and fibroblasts nih.gov. However, other studies using immunolabeling for Cx43 in 3T3 fibroblasts treated with this compound showed a significant reduction of Cx43 staining levels after incubation with higher concentrations of the peptide researchgate.netresearchgate.net.

Combined Western blot and immunocytochemistry studies provide a comprehensive view of how this compound influences both the total amount and the cellular distribution of key proteins, such as Cx43, which are central to its mechanism of action.

Data Tables

Based on the search results, here are some examples of how data could be presented in tables, illustrating findings from the research methodologies discussed.

Table 1: Effect of this compound on Fibroblast Migration in Scrape Wound Assays

Cell TypeConditionThis compound ConcentrationEffect on Migration RateKey FindingSource
Human Dermal FibroblastsEuglycemia/EuinsulinemiaNot specifiedIncreasedIncreased migration in normal conditions. nih.gov
Human Dermal FibroblastsHyperglycemia/HyperinsulinemiaNot specifiedIncreasedIncreased migration in diabetic-like conditions. nih.gov
Juvenile Foreskin Fibroblasts (JFF)Normal100 nMEnhancedEnhanced scrape wound closure rate, faster 50% closure. nih.gov
Adult FibroblastsNormal100 nM – 100 µMLimited impactLimited effect on migration responses. nih.gov
Human Neonatal Dermal Fibroblasts (HNDF)Normal100 nM or 100 µMIneffectiveTreatment was ineffective in enhancing migration. nih.gov

Table 2: Effect of this compound on Cell Proliferation

Cell TypeAssay MethodThis compound ConcentrationEffect on ProliferationKey FindingSource
Postnatal Rat SVZ NPCsBrdU incorporation300 µMReducedSignificant reduction in proliferation rate. mdpi.com
Human Neonatal Dermal Fibroblasts (HNDF)Not specifiedNot specifiedEnhancedEnhanced proliferation observed. mdpi.com
Juvenile Foreskin Fibroblasts (JFF)Not specifiedNot specifiedNo changeNo changes in proliferation occurred. mdpi.comnih.gov
Adult Keratinocytes (AK)Not specifiedNot specifiedNo changeNo changes in proliferation occurred. mdpi.comnih.gov

Table 3: Effect of this compound on Cell Adhesion

Cell TypeAssay MethodThis compound ConcentrationEffect on AdhesionKey FindingSource
Human Dermal FibroblastsCell-substrate adhesionNot specifiedReducedReduced adhesion to substrata in hyperglycemia/hyperinsulinemia. nih.gov
Cardiac FibroblastsAFM cell-cell adhesion150 µMAffectedInfluenced rupture pattern and breaking force in cell-cell adhesion. nih.gov
Human Gingival FibroblastsDonor-acceptor dye transfer500 µMAbolished dye transferAlmost completely abolished calcein dye transfer, linked to cell-cell adhesion. physiology.orgphysiology.org
Human Umbilical Vein Endothelial Cells (HUVECs)U937-HUVEC adhesion300 µMNo effectNo effects on U937-HUVEC adhesion. researchgate.net

Table 4: Effect of this compound on Cellular Differentiation

Cell TypeDifferentiation PathwayThis compound TreatmentEffect on DifferentiationKey FindingSource
Human Bone Marrow Stromal Cells (hBMSCs)OsteoblastPeptide treatmentDecreasedSignificantly decreased Runx2 expression and mineral deposition. whiterose.ac.uk
Postnatal Rat SVZ NPCsNeuronal, Astrocyte, Oligodendrocyte300 µMNo significant modificationDid not significantly modify the differentiation pattern. mdpi.comnih.gov

Table 5: Effect of this compound on Gene Expression (qPCR)

Cell TypeGenes AnalyzedThis compound TreatmentKey FindingsSource
Human Dermal FibroblastsECM and adhesion genesNot specifiedDifferentially regulated ECM and adhesion genes in normal vs. hyperglycemic conditions. Upregulated/downregulated different gene sets. nih.gov
Human Gingival FibroblastsWound healing, cell cycle genes150 µMSignificantly changed expression of many genes; elevated Cyclin D1. researchgate.net
Juvenile Foreskin Fibroblasts (JFF)GJA1 (Cx43)100 nMReduced Cx43 gene expression levels. mdpi.comnih.gov
AK, ADF, HNDF cellsGJA1 (Cx43)100 nMLimited impact on Cx43 gene expression levels. mdpi.comnih.gov
Various Skin Cell TypesKi67, TGF-β1Not specifiedVaried effects on Ki67 and TGF-β1 gene expression depending on cell type. mdpi.comresearchgate.net

Table 6: Effect of this compound on Protein Expression (Western Blot)

Cell TypeProtein AnalyzedThis compound TreatmentKey FindingsSource
Human KeratinocytesCx430.06 mMSimilar levels of Cx43 protein expression compared to untreated. nih.gov
Human FibroblastsCx430.06 mMSimilar levels of Cx43 protein expression compared to untreated. nih.gov
Juvenile Foreskin Fibroblasts (JFF)Cx4324 h exposureReduced level of Cx43 protein expression. mdpi.comnih.gov
Adult Keratinocytes (AK)Cx4324 h exposureReduced level of Cx43 protein expression. mdpi.comnih.gov
ADF and HNDF cellsCx4324 h exposureDid not affect the level of Cx43 protein expression. mdpi.comnih.gov
Mouse NIH3T3 FibroblastsCx43Not specifiedReduced Cx43 protein expression. mdpi.comresearchgate.net
Normal 3T3 FibroblastsCx436 h exposureSignificantly less Cx43 protein levels (approx. 60% reduction). researchgate.net
HUVECsCx43300 μM, 1 hNo effects on Cx43 expression. researchgate.net

Table 7: Effect of this compound on Protein Localization (Immunocytochemistry)

Cell TypeProtein AnalyzedThis compound TreatmentKey FindingsSource
Human KeratinocytesCx43Not specifiedLocalization of Cx43 was the same in control and diabetic cells. nih.gov
Human FibroblastsCx43Not specifiedLocalization of Cx43 was the same in control and diabetic cells. nih.gov
Normal 3T3 FibroblastsCx432 h, 6 hSignificant reduction of Cx43 staining levels with higher concentrations. researchgate.netresearchgate.net

Detailed Research Findings

Detailed findings from the research methodologies highlight the multifaceted effects of this compound, primarily as a connexin mimetic peptide targeting Cx43.

In cell migration assays, this compound has been shown to enhance the migration of human dermal fibroblasts and keratinocytes, particularly in the context of wound repair nih.govnih.gov. This pro-migratory effect appears to be linked to its influence on gap junction and hemichannel activity and alterations in the expression of genes involved in adhesion and the extracellular matrix nih.gov. However, the migratory response to this compound is cell type-specific, with some fibroblast types showing limited or no enhanced migration nih.govmdpi.com.

Cell proliferation studies reveal a more complex picture. While this compound can inhibit the proliferation of neural progenitor cells, it may enhance proliferation in certain fibroblast types while having no effect on others mdpi.commdpi.comnih.gov. These differential effects suggest that this compound's influence on proliferation is highly dependent on the cellular context.

Cell adhesion assays indicate that this compound can reduce cell-substrate adhesion in certain conditions and significantly impact cell-cell adhesion by inhibiting gap junction communication nih.govnih.govphysiology.orgphysiology.org. This aligns with its known function as a connexin mimetic peptide that interferes with gap junction formation and function.

In the realm of cellular differentiation, this compound has been shown to inhibit the osteoblast differentiation of human bone marrow stromal cells, suggesting a role for gap junction communication in this process whiterose.ac.uk. However, it did not affect the differentiation of neural progenitor cells into various neural lineages, indicating that its influence on differentiation is not universal mdpi.comnih.gov.

Molecular analysis techniques have provided insights into the genetic and protein-level changes induced by this compound. Gene expression analysis by qPCR has demonstrated that this compound can significantly alter the expression of genes related to ECM remodeling, cell adhesion, wound healing, and the cell cycle, with the specific changes varying depending on the cell type and conditions nih.govresearchgate.net. Protein analysis using Western blot and immunocytochemistry has shown that this compound can reduce the protein levels of Cx43 in some cell types, suggesting potential post-transcriptional regulatory mechanisms mdpi.comresearchgate.net. While the localization of Cx43 may not always be altered, changes in staining intensity have been observed, particularly with higher concentrations of this compound nih.govresearchgate.netresearchgate.net.

Protein Phosphorylation State Analysis

Investigations into the biological effects of this compound have included examining its impact on protein phosphorylation, particularly concerning connexin 43 (Cx43). Studies assessing the influence of this compound on wound repair in different cell types have explored molecular mechanisms, including Cx43 phosphorylation nih.gov. While some research on the effects of this compound on cells of diabetic origin compared to non-diabetic cells excluded differences in Cx43 Ser368-phosphorylation as the cause for observed discrepancies, this highlights that phosphorylation state analysis is a relevant aspect of studying this compound's effects on Cx43 function nih.gov. General research on gap junction proteins, including the 27-kDa component (identified as Cx43), has demonstrated that these proteins are substrates for phosphorylation by protein kinase C (PKC) and cAMP-dependent protein kinase in vitro and in hepatocytes nih.govensembl.orgrcsb.org. These studies establish that phosphorylation is a key regulatory mechanism for gap junction proteins, providing context for investigations into how this compound, as a Cx43 mimetic peptide, might indirectly or directly influence pathways involving Cx43 phosphorylation.

Ex Vivo Tissue and Organ Research Models

Ex vivo models, utilizing tissues or organs maintained in a controlled environment outside the living organism, are valuable tools for studying the direct effects of compounds like this compound on tissue structure and function. These models allow for the assessment of biological responses in a more complex setting than cell culture, while offering greater control than in vivo studies.

Organotypic Culture Systems

Organotypic culture systems, which maintain the three-dimensional architecture and cell-cell relationships of tissues or organs, have been utilized to investigate the effects of this compound. Whole human corneas maintained in an artificial environment have been used as an organotypic wound healing assay tocris.comgenecards.org. In this model, the effect of this compound on wound closure and epithelial stratification was assessed over several days tocris.comgenecards.org. Similarly, human organotypic skin models and 3D human organotypic cultures derived from paediatric foreskins have been employed to study the impact of this compound on wound healing, cell migration, and proliferation nih.govuniprot.org. These systems allow for the observation of integrated tissue responses to this compound treatment.

Isolated Tissue Preparations

Isolated tissue preparations, such as tissue slices or dissected vascular rings, provide simplified systems to study specific tissue functions and the effects of pharmacological agents. Bovine bone slices have been cultured with rat osteoclasts to evaluate the effect of this compound on osteoclastic activity cenmed.comabcam.com. This preparation allows for the assessment of direct effects on bone resorption. Isolated arterial rings from various species, including rat hepatic artery, rat and guinea-pig small arteries, rabbit iliac artery, rat tail arteries, and mouse intrapulmonary arteries, have been used to study the vascular effects of this compound cenmed.comuni.lunih.govmdpi.comdrugbank.com. These preparations enable the measurement of changes in vascular tone and endothelium-dependent responses.

Assessment of Tissue-Level Responses

In ex vivo models, a variety of tissue-level responses are assessed to understand the biological effects of this compound. In human corneal organ cultures, wound closure rates and the stratification of the epithelium were measured tocris.comgenecards.org. Inflammatory mediators such as IL-6 and TNF-α were also assessed in this model tocris.com. Studies using ex vivo skin and organotypic models evaluated wound closure, cell proliferation, and cell migration rates nih.govuniprot.orgnih.gov. In isolated arterial rings, the assessment focuses on functional tone, including endothelium-dependent hyperpolarizations and relaxations in response to various agonists cenmed.comuni.lunih.govmdpi.comdrugbank.com. On bovine bone slices, the number and activity of osteoclasts, as well as the total resorbed area, were quantified to determine the effect of this compound on bone resorption cenmed.comabcam.com.

In Vivo Animal Research Models

In vivo animal models are crucial for evaluating the effects of compounds in a complex, integrated biological system, allowing for the study of systemic effects and interactions between different tissues and organs.

Model Organisms Utilized

Various animal models have been utilized in research related to this compound, either for direct in vivo studies or as a source of tissues for ex vivo preparations. Rats have been used in an in vivo corneal wound healing model to investigate the effects of topical this compound treatment on wound closure, inflammation, and neovascularization tocris.comresearchgate.net. Rats were also the source of osteoclasts used in ex vivo studies on bone slices cenmed.comabcam.com and provided arterial tissues for isolated ring preparations cenmed.comuni.lunih.gov. Mice have been used in studies investigating the effects of a related connexin mimetic peptide in neurological disease models uniprot.org, and mouse intrapulmonary arteries have been used in ex vivo vascular reactivity studies mdpi.comelifesciences.org. Rabbits have provided iliac artery tissue for isolated ring studies drugbank.com. While zebrafish are recognized as valuable model organisms in biomedical research, including studies on skeletal and muscle disorders and for drug screening, the conducted search did not yield specific in vivo studies utilizing zebrafish models to investigate the biological effects of this compound.

Techniques for In Vivo Functional and Morphological Assessment

Investigating the in vivo effects of this compound involves techniques for assessing both the functional outcomes and morphological changes in the animal models.

Morphological assessment in wound healing models, such as the rat corneal model, involves evaluating the rate of wound closure and the histological appearance of the healing tissue, including epithelial stratification ucl.ac.ukresearchgate.net. This can involve techniques like microscopy and histology to visualize the cellular and tissue structure.

While not specifically tied to this compound in the provided results, in vivo functional assessment techniques can also include measuring physiological parameters like renal clearance and heart rate in models like larval zebrafish mdpi.com. Morphological assessment in various in vivo contexts can involve characterizing cellular morphology, such as microglial cells, using techniques that measure features like branch length, branching complexity, and cell shape eneuro.org. Advanced techniques like Optical Coherence Elastography (OCE) are also being developed for in vivo morphological assessment and segmentation of tissues, such as tumors, demonstrating sensitivity to histological structure researchgate.net.

Data from studies on cerebral cortical activation in rats illustrate the functional impact of this compound. The table below summarizes the observed attenuation of pial arteriolar dilation:

Neuronal Activation ParadigmPial Arteriolar Dilation Attenuation by this compound
Bicuculline-induced seizure~50%
Sciatic nerve stimulation (SNS)~75%

Detailed research findings from the cerebral cortical activation model indicate that this compound attenuated the increase in pial arteriolar diameter induced by both bicuculline (B1666979) and SNS glpbio.comphysiology.org. This suggests that gap junctional communication, likely involving Cx43, contributes significantly to the neurovascular coupling response in the cerebral cortex physiology.org. The greater attenuation observed during SNS compared to bicuculline-induced seizure may suggest differences in the specific pathways or cell types involved in mediating vasodilation in these distinct activation paradigms glpbio.comphysiology.org.

Biological Effects and Research Findings Across Diverse Physiological Systems

Impact on Tissue Remodeling and Regenerative Processes

GAP 27 has been investigated for its effects on tissue remodeling and regenerative processes, with a particular focus on wound healing in different tissue types.

Cutaneous Wound Healing Enhancement

Studies have explored the potential of this compound to enhance cutaneous wound healing by influencing key cellular behaviors involved in this process.

Promotion of Keratinocyte and Fibroblast Migration

This compound has been shown to increase the migration rates of both keratinocytes and fibroblasts, which are crucial cell types in skin wound closure mdpi.comfrontiersin.orgnih.gov. In juvenile foreskin fibroblasts (JFF) and adult keratinocytes (AK), this compound at concentrations ranging from 100 nM to 100 µM enhanced scrape wound closure rates by approximately 50% mdpi.comnih.gov. Time-lapse microscopy studies revealed that this compound treatment increased the speed of JFF cell movement, particularly in cells located behind the wound edge mdpi.comnih.gov. Specifically, cells 50–100 µm behind the wound edge migrated at a rate of 0.273 ± 0.006 µm/min with this compound treatment, compared to 0.214 ± 0.004 µm/min in untreated cells mdpi.comnih.gov. While this compound enhanced migration in JFF and AK cells, it had a limited effect on migration rates in human neonatal dermal fibroblasts (HNDF) and adult dermal fibroblasts (ADF) mdpi.comnih.gov. This suggests that the responsiveness to this compound can vary depending on the cell type and tissue origin mdpi.comnih.gov.

Here is a table summarizing the effect of this compound on scrape wound closure rates in different skin cell types:

Cell TypeThis compound ConcentrationEffect on Scrape Wound Closure RateCitation
Juvenile Foreskin Fibroblasts100 nM – 100 µMEnhanced (~50%) mdpi.comnih.gov
Adult Keratinocytes100 nM – 100 µMEnhanced (~50%) mdpi.comnih.gov
Human Neonatal Fibroblasts100 nM – 100 µMLimited effect mdpi.comnih.gov
Adult Dermal Fibroblasts100 nM – 100 µMLimited effect mdpi.comnih.gov
Influence on Cell Proliferation in Wound Microenvironment

The impact of this compound on cell proliferation in the wound microenvironment appears to be cell type-dependent. In human neonatal dermal fibroblasts (HNDF), enhanced proliferation was observed following exposure to this compound mdpi.comnih.gov. However, in juvenile foreskin fibroblasts (JFF) and adult keratinocytes (AK), no changes in proliferation occurred with this compound treatment mdpi.comnih.gov. This suggests that in JFF cells and keratinocytes, enhanced cell migration rather than proliferation is the primary factor involved in the accelerated wound closure response observed with this compound mdpi.com.

Here is a table summarizing the effect of this compound on cell proliferation in different skin cell types:

Cell TypeEffect on Cell ProliferationCitation
Human Neonatal FibroblastsEnhanced mdpi.comnih.gov
Juvenile Foreskin FibroblastsNo change mdpi.comnih.gov
Adult KeratinocytesNo change mdpi.comnih.gov
Adult Dermal FibroblastsNo change mdpi.comnih.gov
Modulation of Extracellular Matrix (ECM) Remodeling Genes

This compound has been shown to influence the expression of genes associated with extracellular matrix (ECM) remodeling, particularly in fibroblasts nih.govnih.govplos.org. In euglycemic conditions, this compound treatment of migrating dermal fibroblasts upregulated 34 genes and downregulated 1 gene, with an induction of genes associated with ECM remodeling nih.gov. By contrast, in hyperglycemic conditions, this compound upregulated 1 gene and downregulated 9 genes, with a downregulation of ECM component genes nih.gov. Studies in human gingival fibroblasts also showed that blocking Cx43 function with this compound significantly modulated the expression of wound healing-associated genes, including the upregulation of several matrix metalloproteinases (MMPs) and TGF-β1, which are involved in the regulation of inflammation and ECM turnover plos.org. Conversely, pro-fibrotic ECM molecules, such as Collagen type I, were significantly downregulated plos.org.

Here is a table illustrating the differential regulation of ECM and adhesion genes by this compound in human dermal fibroblasts under different glucose conditions:

ConditionEffect of this compound on Gene ExpressionSpecific Effect on ECM Remodeling GenesCitation
EuglycemiaUpregulated 34, Downregulated 1Induced upregulation nih.gov
HyperglycemiaUpregulated 1, Downregulated 9Downregulated nih.gov

Corneal Wound Healing and Epithelial Stratification

This compound has also demonstrated efficacy in promoting corneal wound healing and epithelial stratification nih.govarvojournals.orgcaymanchem.com.

Accelerated Epithelial Wound Closure

Studies using primary human corneal epithelial cells (HCEC) in vitro and whole human corneas ex vivo have shown that this compound enhances wound closure nih.govarvojournals.orgnih.gov. In HCEC monolayer cultures in vitro, this compound was able to accelerate healing by 27.27% compared to scrambled this compound treatment arvojournals.org. In human corneas ex vivo, this compound accelerated wound closure and promoted the stratification of the epithelium nih.govcaymanchem.comnih.gov. The formation of a well-developed multi-layered epithelium occurred earlier in corneas treated with this compound compared to controls arvojournals.org. These results support the proposal that this compound is effective in promoting the healing of superficial epithelial wounds in the cornea nih.govnih.gov.

Here is a table showing the effect of this compound on corneal epithelial wound closure:

Model SystemEffect on Wound Closure RateMagnitude of AccelerationCitation
HCEC monolayer cultures (in vitro)Accelerated27.27% arvojournals.org
Human corneas (ex vivo)AcceleratedNot specified nih.govcaymanchem.comnih.gov
Effects on Inflammatory Cell Infiltration (e.g., Granulocytes, Macrophages)

Research indicates that this compound can influence the infiltration of inflammatory cells, specifically granulocytes and macrophages. In a rat corneal deep stromal wound model, treatment with this compound led to the accumulation of granulocytes and macrophages. nih.gov This suggests that this compound may play a role in promoting the migration and accumulation of these immune cells in certain inflammatory contexts. nih.gov

Macrophages are critical players in both the induction and resolution of sterile inflammation. frontiersin.org Tissue-resident macrophages in barrier organs like the lung serve as a first line of defense against pathogens. nih.gov Studies have shown that connexin 43 (Cx43) expressed in alveolar macrophages correlates with their function. nih.gov Inhibition of Cx43-based gap junctions and hemichannels with GAP 26/27 blocked calcium waves between alveolar macrophages and the epithelium. nih.gov This suggests that Cx43-mediated communication, which can be targeted by this compound, is involved in macrophage function and their interaction with epithelial cells during inflammation. nih.gov

Influence on Cytokine and Growth Factor Expression (e.g., TNF-α, TGFβ1, VEGF)

This compound has been shown to influence the expression of various cytokines and growth factors. In the rat corneal deep stromal wound model where this compound treatment increased inflammatory cell infiltration, late gene expression of TNF-α and TGFβ1 was also increased. nih.gov This suggests a potential link between this compound's effects on cell infiltration and the local inflammatory mediator profile.

Other studies highlight the broader roles of TNF-α, TGFβ1, and VEGF in inflammatory processes. TNF-α is a major mediator of inflammation and can stimulate the formation and maturation of osteoclasts, contributing to bone resorption. elsevier.es TGF-β1 is a growth factor that can be involved in tumor progression by indirectly stimulating angiogenesis through the upregulation of VEGF expression. core.ac.ukspandidos-publications.com VEGF is a key regulator of angiogenesis and pathological neovascularization in conditions like endometriosis. annlabmed.org Inflammatory cytokines, including TNF-α, TGF-β1, and IL-1β, can significantly enhance VEGF expression. aginganddisease.org While the direct impact of this compound on the expression of all these factors across different systems is not fully elucidated in the provided context, its influence on TNF-α and TGFβ1 in the corneal model indicates a role in modulating the inflammatory cytokine environment. nih.gov

Bone Metabolism and Osteoclastic Activity

This compound has demonstrated significant effects on bone metabolism, particularly concerning osteoclastic activity. Osteoclasts are multinucleated cells responsible for bone resorption, a crucial part of bone remodeling. nih.gov Gap junctions are suggested to play important roles in osteoclast precursor fusion and communication within the bone multicellular unit. nih.gov

Reduction of Osteoclast Survival and Activity

Studies using a synthetic connexin-mimetic peptide, this compound, have shown a marked decrease in the number of both TRAP-positive mononuclear and multinucleated rat osteoclasts cultured on bovine bone slices. nih.govnih.gov This decrease in cell survival appeared to be specific to TRAP-positive cells. nih.govnih.gov Furthermore, the activity of the remaining osteoclasts was diminished, as measured by the percentage of osteoclasts with actin rings. nih.govnih.gov These findings suggest that gap junctional communication is crucial for osteoclast formation and survival. nih.gov

TreatmentEffect on TRAP-positive Mononuclear OsteoclastsEffect on TRAP-positive Multinucleated OsteoclastsEffect on Osteoclast Activity (Actin Rings)
ControlNormalNormalNormal
This compoundDecreased numberDecreased numberDiminished activity

Role in Cardiovascular Physiology and Vascular Function

This compound has been investigated for its role in cardiovascular physiology and its influence on vascular function, particularly the modulation of arterial relaxation and vasomotor tone.

Modulation of Arterial Relaxation and Vasomotor Tone

Gap junctions are critical for coordinating vascular function and maintaining circulatory homeostasis. ahajournals.orgahajournals.orgphysiology.org They provide a pathway for direct cell-to-cell communication, allowing for the movement of ions and small signaling molecules between adjacent cells in the vascular wall. physiology.org This intercellular communication is essential for the coordinated responses of smooth muscle and endothelial cells that regulate vasomotor tone. ahajournals.orgahajournals.orgphysiology.org

Putative gap junction inhibitors, including the this compound peptide, have been shown to block endothelium-derived hyperpolarizing factor (EDHF)-mediated relaxations in some vascular beds. amegroups.cnahajournals.org EDHF is a factor released by endothelial cells that causes hyperpolarization and relaxation of vascular smooth muscle, contributing to the regulation of vascular tone. amegroups.cn Studies in rat renal artery demonstrated that this compound peptides, with sequence homology to connexins 40 and 43, reduced carbachol-induced relaxations mediated by EDHF. amegroups.cn The inhibition by the connexin 43 inhibitor (43this compound) was greater than that of the connexin 40 inhibitor (40this compound), suggesting a more predominant role for connexin 43 in mediating gap junction communications in this specific artery. amegroups.cn

In small intrapulmonary arteries, a connexin-mimetic peptide targeting Cx37 and Cx43 (37,43Gap27) reduced contractile and calcium responses to serotonin. plos.org This effect was reversed by inhibiting the endothelium-dependent NO function, highlighting the interplay between gap junctions and nitric oxide signaling in the endothelial control of vasoreactivity. plos.org

Furthermore, intrarenal infusion of connexin-mimetic peptides homologous to the second extracellular loop of Cx43 (43this compound) or Cx40 (40this compound) in female rats not only decreased basal renal blood flow but also increased mean arterial blood pressure, suggesting that these peptides induced vasoconstriction by disrupting a tonic vasodilator signal. nih.gov This reinforces the importance of gap junction communication in maintaining normal vascular tone. nih.gov

Genetic knockdown and pharmacological inhibition of Cx43 have also been shown to affect vascular reactivity. mdpi.com In mouse pulmonary arteries, relaxation responses to endothelium-dependent vasodilators like acetylcholine (B1216132) were significantly inhibited in the presence of the gap junction blocker 37,43Gap27. mdpi.com

These findings collectively indicate that this compound, by inhibiting gap junction communication, can modulate arterial relaxation and vasomotor tone, influencing blood flow and pressure regulation.

Attenuation of Acetylcholine-Induced Endothelium-Dependent Hyperpolarizations

This compound has been shown to attenuate acetylcholine (ACh)-induced arterial relaxation and endothelium-dependent hyperpolarization (EDHF) in endothelium-intact vessels. tocris.comrndsystems.com This suggests a role for gap junctional communication in these responses. In rabbit mesenteric arteries, the peptide markedly attenuated hyperpolarizations and relaxations induced by ACh in the presence of nitric oxide synthase and cyclooxygenase inhibition. nih.gov Similarly, in rabbit ilio-femoral arteries, EDHF-type relaxations evoked by ACh were abolished by interrupting gap junctional communication with this compound. pnas.org The peptide combination of ³⁷,⁴³Gap27 and ⁴⁰Gap27 significantly inhibited maximal endothelium-dependent relaxations to acetylcholine in rabbit middle cerebral arteries and increased the EC₅₀ value for relaxation. ahajournals.org This effect was specific to endothelium-dependent responses, as the peptide combination did not impair relaxation induced by sodium nitroprusside in endothelium-denuded rings. ahajournals.org

Data illustrating the effect of this compound on ACh-induced relaxation:

Vessel TypeAgonistInhibitors PresentThis compound ConcentrationEffect on Relaxation (%)EC₅₀ ShiftReference
Rabbit mesenteric arteryAcetylcholineNO synthase, Cyclooxygenase inhibition300 µMMarkedly attenuatedNot specified nih.gov
Rabbit middle cerebral arteryAcetylcholineHistamine, L-NAME, Indomethacin300 µM (combined)≈70% inhibition≈15-fold increase ahajournals.org
Rabbit ilio-femoral arteriesAcetylcholineNot specifiedNot specifiedAbolishedNot specified pnas.org
Effects on K⁺-Mediated Smooth Muscle Repolarization

Research indicates that this compound reduces K⁺-mediated smooth muscle repolarization in endothelium-intact vessels in vitro. tocris.comrndsystems.com However, the hyperpolarizing response to levcromakalim, a KATP channel opener, was unaffected by this compound in rabbit mesenteric arteries. nih.gov This suggests a selective effect on certain pathways involved in repolarization.

Myoendothelial Communication Interruption

This compound is known to interrupt myoendothelial communication, which is crucial for the coordinated function of endothelial and smooth muscle cells in arterial walls. tocris.comahajournals.orgcenmed.comnih.govjci.org Studies using fluorescent dyes have shown that this compound can prevent the diffusion of dye from endothelial cells to smooth muscle cells, demonstrating its specificity in blocking connexin-mediated communication at myoendothelial gap junctions. plos.orgnih.gov The peptide combination of ³⁷,⁴³Gap27 and ³⁷,⁴⁰Gap26 abolished synchronized oscillations in intracellular Ca²⁺ induced by phenylephrine (B352888) in A7r5 cells, further supporting the role of gap junctions in coordinating smooth muscle activity. nih.gov

Data on the effect of this compound on dye transfer between endothelial and smooth muscle cells:

Cell TypesThis compound ConcentrationEffect on Dye TransferReference
Rat aortic endothelial cells to A7r5 myocytes600 µM>80% reduction nih.gov
Endothelial cells to smooth muscle cells (pulmonary arteries)300 µM (³⁷⁻⁴³this compound)Prevented diffusion plos.org

Influence on Cardiac Myocyte Synchronization

This compound has been reported to be highly effective in interrupting co-operative cell-cell interactions, such as the synchronous beating of embryonic cardiomyocytes. selleckchem.com Gap junctions play an essential role in the synchronized contraction of cardiac muscle by mediating the spread of electrical impulses. ahajournals.org While the precise mechanisms are still under investigation, the ability of this compound to disrupt this synchronization points to the involvement of connexin-mediated coupling in maintaining coordinated cardiac myocyte activity. selleckchem.comresearchgate.net

Effects on Neural Cell Biology and Central Nervous System Processes

Beyond its effects on the cardiovascular system, this compound has also been investigated for its impact on neural cells and processes within the central nervous system.

Impact on Neural Progenitor Cell Proliferation and Differentiation

Studies on postnatal neural progenitor cells (NPCs) from the subventricular zone (SVZ) of rats have examined the effect of gap junction blockade on proliferation and differentiation. Treatment of NPC cultures with this compound, a specific blocker for gap junctions formed by connexin43, produced a significant decrease in bromodeoxyuridine incorporation, indicating reduced proliferation. nih.govfao.org However, in contrast to the broad-spectrum gap junction blocker octanol (B41247), this compound treatment did not significantly modify the differentiation pattern of SVZ NPCs towards neurons, astrocytes, or oligodendrocyte precursors in the absence of mitogens. nih.govfao.org

Data on the effect of this compound on neural progenitor cell proliferation and differentiation:

Cell TypeTreatmentEffect on Proliferation (Bromodeoxyuridine incorporation)Effect on DifferentiationReference
Postnatal SVZ Neural ProgenitorsThis compoundSignificant decreaseNo significant modification nih.govfao.org

Role in Cerebral Cortical Neuronal Activation and Vasodilation

This compound has been used to investigate the role of connexin-based channels in the astrocytic signaling that mediates neurovascular coupling during cerebral cortical neuronal activation. nih.gov Vasodilation of pial arterioles associated with neuronal activation was sensitive to the inhibition of Cx43-based channels with this compound. nih.gov Application of this compound peptide attenuated bicuculline-induced pial arteriolar dilation, without altering neuronal activation. physiology.org A similar reduction in vasodilating response was observed with the SNS-associated pial arteriolar response. physiology.org These findings suggest that Cx43 is essential in the astrocytic signaling that contributes to vasodilation during cerebral cortical neuronal activation. nih.govphysiology.org

Data on the effect of this compound on pial arteriolar dilation during neuronal activation:

StimulusThis compound ConcentrationEffect on Pial Arteriolar DilationReference
Bicuculline-induced neuronal activation300 µMAttenuated by ~50% physiology.org
SNS-associated neuronal activation300 µMAttenuated by ~75% physiology.org

Modulation of Immune Responses and Inflammation

Gap junctions, formed by connexin proteins, facilitate direct intercellular communication through the passage of ions and small molecules. These channels are present in various immune cells and play a role in coordinating immune responses scielo.brscielo.braai.org. Research indicates that modulating gap junction activity can influence immune cell function and inflammatory processes. This compound, as a gap junction blocking peptide, has been utilized in studies to investigate the functional significance of gap junctional communication in the immune system cenmed.comnih.gov.

Inhibition of Intercellular Communication in Immune Cells (e.g., Dendritic Cells, T-Cells, Macrophages)

Gap junctions mediate direct cytoplasmic communication between contacting cells, allowing for the transfer of various signaling molecules aai.org. Studies have demonstrated the existence of gap junctional communication between different immune cell types, including homocellular interactions (between cells of the same type) and heterocellular interactions (between different cell types) scielo.brscielo.br. For instance, gap junctions have been observed between macrophages, follicular dendritic cells, and thymic epithelial cells scielo.brscielo.br. Heterocellular contacts involving gap junction-like structures have been described between Langerhans cells and T-cells, lymphocytes and endothelial cells, and macrophages and epithelial cells scielo.brscielo.br.

Research utilizing gap junction blockers, including connexin mimetic peptides such as this compound or similar peptides, has provided evidence for the inhibition of this intercellular communication in immune cells nih.govaai.org. Studies employing dye transfer techniques have shown that these peptides can block the passage of fluorescent dyes between contacting immune cells, indicating a disruption of functional gap junctions nih.govaai.org. This inhibitory effect has been observed in co-cultures of dendritic cells and T-cells, as well as in peripheral blood T lymphocytes nih.govaai.org. For example, a study showed that a gap junction inhibitor peptide could block Lucifer yellow transfer between dendritic cells and T-cells aai.org. Similarly, this compound was reported to inhibit connexin43 (Cx43)-mediated gap junctional intercellular communication in peripheral blood T lymphocytes nih.gov. While this compound primarily targets Cx43, the possibility of other connexins contributing to residual communication if not fully blocked by this compound is noted nih.gov.

Influence on Antigen Presentation and T-Cell Activation

Antigen presentation by antigen-presenting cells (APCs), such as dendritic cells (DCs), to T-cells is a critical step in initiating adaptive immune responses aai.orgresearchgate.net. This process involves the formation of a specialized interface between the DC and the T-cell, known as the immunological synapse aai.org. Research suggests that functional gap junctions assembled at the interface between DCs and T-cells play an essential role in antigen-dependent T-cell activation aai.org.

Studies investigating the effect of gap junction blockade on antigen presentation and T-cell activation have shown a significant reduction in T-cell activation when gap junction communication is inhibited aai.org. Using gap junction blockers, including connexin mimetic peptides, researchers observed a drastic reduction in T-cell proliferation, decreased expression of the early activation marker CD69, and lower secretion of Interleukin-2 (IL-2) in co-cultures of DCs and T-cells stimulated with an antigen aai.org. This inhibitory effect on T-cell activation was directly attributed to the blockade of gap junctions and was not a result of altered expression of co-stimulatory molecules like CD80, CD86, CD40, and MHC-II on the surface of DCs aai.org. Furthermore, gap junction blockers did not affect polyclonal T-cell activation induced by anti-CD3 and anti-CD28 antibodies in the absence of DCs, highlighting the specific role of gap junctions in DC-mediated T-cell activation aai.org. These findings strongly suggest that functional gap junctions are crucial for effective T-cell activation during antigen presentation by dendritic cells aai.org.

Comparative Analysis and Unresolved Research Avenues

Comparison with Other Connexin-Targeting Strategies

Modulating connexin activity is a key approach in various research fields. Different strategies offer distinct advantages and disadvantages in terms of specificity, mechanism of action, and applicability.

Differentiation from Other Connexin-Mimetic Peptides (e.g., GAP 26, GAP 19)

GAP 27 is one of several connexin-mimetic peptides designed to interfere with connexin function. These peptides are typically short amino acid sequences that mimic regions of connexin proteins, particularly the extracellular loops involved in channel docking. This compound is derived from a sequence on the second extracellular loop of Cx43, while GAP 26 mimics a sequence on the first extracellular loop of Cx43 scbt.comjci.orgportlandpress.com. GAP 19, in contrast, is a nonapeptide sequence located in the cytoplasmic loop of Cx43 jci.orgnih.gov.

A key difference lies in their reported selectivity for gap junctions versus hemichannels. While GAP 26 and this compound, mimicking extracellular loops, have been shown to rapidly inhibit hemichannels and, with some delay, gap junctions, GAP 19, derived from the cytoplasmic loop, has been reported to be more selective for inhibiting Cx43 hemichannels without significantly altering gap junctional communication jci.orgnih.govfrontiersin.org. Studies have indicated that GAP 26 might be more effective than this compound when applied at the same concentration in some contexts tandfonline.com. Surface plasmon resonance experiments suggest that the binding stability of GAP 26 to its corresponding extracellular loop sequence (EL2) of Cx43 is stronger than that of this compound to its loop (EL1) nih.gov.

Despite their design to mimic specific connexin sequences, GAP 26 and this compound have been used as "pan" reagents to inhibit connexin-facilitated communication, particularly in tissues expressing multiple connexins like skin and brain tandfonline.com. This suggests that while they target specific loop regions, their effects might extend to other connexin isoforms or mechanisms beyond simple docking inhibition.

Distinction from Non-Peptide Gap Junction Inhibitors (e.g., Heptanol, Octanol (B41247), Carbenoxolone)

Non-peptide gap junction inhibitors, such as alcohols (heptanol, octanol) and glycyrrhetinic acid derivatives (carbenoxolone), represent another class of tools for modulating connexin function. These compounds generally exhibit broader, less specific mechanisms of action compared to connexin-mimetic peptides.

Heptanol and octanol are aliphatic alcohols that disrupt the lipid bilayer of the cell membrane, thereby impeding the function of gap junction channels, including Cx43 scbt.com. Their effects are often considered non-specific, potentially affecting other membrane proteins and cellular processes mdpi.comresearchgate.netphysiology.org. Carbenoxolone (B1668346), a glycyrrhetinic acid derivative, binds to connexin proteins and interferes with channel pore formation scbt.com. While commonly used, carbenoxolone has also been reported to have actions independent of connexin channel blockade, such as effectively blocking P2X7 receptor pore formation and swelling-activated anion channels researchgate.netnih.gov.

In contrast, this compound is designed to specifically interact with an amino acid sequence on the second extracellular loop of Cx43 hemichannels, aiming to prevent their docking and thus the formation of Cx43 gap junctions mdpi.com. This targeted approach offers a potential advantage in terms of specificity compared to the more general membrane disruption or broad protein binding mechanisms of action associated with alcohols and carbenoxolone. However, it's worth noting that some studies indicate that while octanol produces a general blockade of gap junctions and hemichannels, this compound primarily blocks gap junctions formed by Cx43 mdpi.comresearchgate.net. Comparative studies have shown differences in efficacy, with carbenoxolone sometimes reducing coupling more potently than octanol and this compound, although this can be dependent on concentration and pre-treatment time physiology.org.

Contrasts with Genetic Manipulation of Connexins (e.g., siRNA knockdown, gene knockout)

Genetic manipulation techniques, such as siRNA-mediated knockdown or gene knockout, offer highly specific methods to reduce or eliminate the expression of particular connexin isoforms. These approaches differ fundamentally from pharmacological inhibitors like this compound, which modulate the function of existing connexin proteins.

Methodological Considerations and Limitations in this compound Research

Despite its utility as a research tool, the use of this compound, like other pharmacological agents and peptides, comes with methodological considerations and inherent limitations that must be carefully considered when interpreting research findings.

Concentration-Dependent Effects and Specificity Issues

The effects of this compound can be concentration-dependent, and achieving the desired specificity requires careful titration. Studies have shown that the concentration range at which this compound selectively blocks gap junctions formed by Cx43 can be specific mdpi.com. For example, in neural progenitor cells, this compound in the range of 100 to 300 µM was reported to selectively block gap junctions formed by Cx43 mdpi.com. However, the potential for off-target effects or interactions with other connexin isoforms at higher concentrations remains a consideration, especially given that GAP 26 and this compound have been used as "pan" inhibitors in some contexts tandfonline.com.

Furthermore, the distinction between inhibiting gap junctions and hemichannels with this compound can be concentration-dependent or vary depending on the specific peptide sequence used. Some peptides containing sequences from the this compound domain have shown hemichannel inhibition at lower concentrations and combined gap junction/hemichannel block only at much higher concentrations frontiersin.org. This highlights the importance of establishing the specific effects of this compound within the experimental system and at the concentrations used. Achieving optimal concentration and pre-treatment time is crucial for observing the intended effects physiology.org.

Challenges in In Vivo Delivery and Stability for Research Applications

Delivering peptides like this compound to target tissues in vivo presents significant challenges for research applications. Peptides are often susceptible to enzymatic degradation and rapid systemic clearance, which can limit their half-life and bioavailability mdpi.comnih.gov. This necessitates strategies to enhance their stability and facilitate their transport across biological barriers to reach the site of action at sufficient concentrations.

Elucidating Specific Roles of Cx43-Mediated Communication in Complex Processes

Research involving this compound contributes to elucidating the specific roles of Cx43-mediated communication in complex biological processes. By selectively interfering with Cx43 channels, researchers can investigate the downstream effects on cellular behavior and tissue function. For instance, studies have shown that this compound can influence cell migration and proliferation, key aspects of processes like wound healing nih.govnih.gov. The ability of this compound to reduce Cx43 and hemichannel protein levels and subsequently attenuate gap junction intercellular communication (GJIC) in fibroblasts highlights its utility in probing the impact of disrupted communication on cell death, particularly in the context of ischemia-reperfusion injury biologists.com. Furthermore, investigations into the effects of this compound on processes like corneal wound healing, inflammation, and neovascularization underscore its role in helping to understand how modulating Cx43 activity impacts these intricate biological events nih.gov. The peptide's influence on hemichannel gating and GJIC-related phosphorylation without altering Cx43 protein levels or localization in some contexts suggests complex regulatory mechanisms at play nih.gov.

Understanding Differential Responses in Various Cell Types and Physiological Contexts

Studies utilizing this compound have revealed differential responses to Cx43 modulation in various cell types and physiological contexts. For example, the effectiveness of this compound in enhancing wound closure varies between different cell types, such as keratinocytes and fibroblasts from juvenile versus adult donors nih.gov. This highlights that the impact of Cx43-mediated communication is not uniform across all cells and tissues. The discrepancy in responsiveness to this compound treatment between diabetic and non-diabetic cells in wound healing models further emphasizes the context-dependent nature of Cx43 function and the potential influence of the cellular microenvironment nih.govfrontiersin.org. These findings underscore the theoretical implication that the role of Cx43 and the effects of its modulation by agents like this compound are highly dependent on the specific cell type and the prevailing physiological or pathological conditions biorxiv.orgmdpi.comfrontiersin.org.

Future Directions in this compound Research

The research on this compound opens up several avenues for future investigation, aiming to deepen our understanding of its mechanisms and expand its potential applications.

Exploration of Novel Biological Targets and Pathways

While this compound is primarily known for its interaction with Cx43, future research should explore the possibility of novel biological targets and pathways influenced by this peptide. Although it is designed to mimic a specific sequence on the extracellular loop of Cx43 and is considered Cx43-selective by some studies, the potential for off-target effects or interactions with other proteins cannot be entirely ruled out spandidos-publications.comspandidos-publications.commdpi.comresearchgate.net. Investigating these potential interactions could uncover new mechanisms by which this compound exerts its effects and might identify additional pathways involved in Cx43-mediated processes or other cellular functions. Some studies suggest that other connexin mimetic peptides might have targets outside of Cx43, hinting at the complexity of their interactions mdpi.com.

Refinement of Experimental Models to Mimic Complex Biological Scenarios

The refinement of experimental models is a critical future direction for this compound research. While in vitro and ex vivo models have provided valuable insights, developing more complex biological scenarios that better mimic in vivo conditions is essential nih.gov. This includes utilizing more sophisticated 3D tissue models, co-culture systems involving multiple cell types, and in vivo models that recapitulate the complexity of diseases where Cx43 plays a role nih.gov. Such models would allow for a more comprehensive understanding of how this compound influences intercellular communication within a dynamic and heterogeneous environment, accounting for the interplay between different cell populations and the influence of the extracellular matrix and other signaling molecules. The observed differential responses in various cell types and contexts highlight the need for models that can capture this complexity biorxiv.orgmdpi.comfrontiersin.org.

Q & A

Q. What strategies optimize reproducibility in this compound research when scaling from in vitro to in vivo models?

  • Methodological Answer : Standardize pharmacokinetic parameters (e.g., bioavailability, half-life) via LC-MS/MS in plasma/tissue homogenates. Use power analysis to determine minimum animal cohort sizes. Blind treatment administration and outcome assessments. Share detailed protocols via platforms like protocols.io to mitigate protocol drift .

Data Presentation Standards

  • Tables : Include mean ± SEM, p-values, and effect sizes. Use APA-style headers (e.g., Table 1. “Dose-Dependent Effects of this compound”) .
  • Figures : Label axes with units, use distinct symbols/colors for groups, and provide magnification scales for microscopy images. Submit editable vector formats (e.g., .svg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.